Erinacine P
Description
This compound has been reported in Hericium erinaceus with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
291532-17-7 |
|---|---|
Molecular Formula |
C27H40O8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3aR,5aR,6S,9R,10aR)-8-formyl-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]inden-9-yl] acetate |
InChI |
InChI=1S/C27H40O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,12,14,18-21,23-25,30-32H,6-9,11,13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
SEBFACPAABUJNW-JGSLRZJPSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC(=O)C |
Canonical SMILES |
CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Erinacine P: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine P, a cyathane-xyloside diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus, stands as a significant precursor in the biosynthesis of other key erinacines, notably Erinacine A and B. Its discovery has provided critical insights into the metabolic pathways within Hericium erinaceus and has opened new avenues for the semi-synthesis of erinacines with potent nerve growth factor (NGF)-stimulating properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, alongside detailed experimental protocols and an exploration of its known and potential signaling pathways.
Discovery and Biosynthetic Role
This compound was first isolated and identified by Kenmoku et al. from the mycelia of Hericium erinaceus YB4-6237 grown in a shaken culture.[1] Structurally, its aglycon shares a close resemblance to typical cyathane diterpenoids.[1] This structural similarity suggested its role as a key intermediate in the biosynthesis of other erinacines. Further studies involving 1'-13C-D-glucose labeling experiments confirmed that Erinacine Q is converted to Erinacine C via this compound, solidifying its position as a central metabolite in the erinacine biosynthetic pathway.[1]
Fermentation and Production of this compound
The production of this compound is achieved through the submerged fermentation of Hericium erinaceus mycelia. Optimization of culture conditions is crucial for maximizing the yield of this target compound.
Optimized Fermentation Protocol
A patented method for the preparation of this compound outlines the following optimized fermentation process[2]:
-
Culture Medium Preparation: A liquid fermentation medium is prepared with the following components per 1000 ml:
-
Glucose: 30-40g
-
Peptone: 3.0-4.5g
-
MgSO₄: 5.0-9.0g
-
Bovine Serum: 8.0-12.5g
-
Vitamin B₁: 12-15mg
-
-
Inoculation and Fermentation: The sterilized medium is inoculated with Hericium erinaceus mycelia. The culture is then incubated in a dark environment at a temperature of 20-30°C with a rotary speed of 150-200 revolutions per minute for 15-30 days.[2]
Quantitative Data on Fermentation Yield
The following table summarizes the yield of this compound from various fermentation batches as described in the patent literature.[2]
| Batch | Fermentation Time (days) | Wet Weight of Mycelia (g) | Total Extract (g) | Yield of this compound (mg) |
| 1 | 20 | 26 | 3.5 | 78 |
| 2 | 28 | 32 | - | 65 |
| 3 | 18 | - | - | 56 |
Note: The patent claims that this optimized method improves the fermentation yield of this compound from a previously reported 0.5-0.8% to nearly 2-3%.[2]
Another study investigating the production kinetics of erinacines in submerged cultures reported a maximum concentration of this compound of 184 mg L⁻¹ on the third day of culture.[1] Interestingly, the concentration of this compound was observed to decrease after the third day, while the concentration of Erinacine C steadily increased, further supporting the precursor-product relationship between these two compounds.[1]
Isolation and Purification of this compound
The isolation of this compound from the fermented mycelia involves a multi-step process of extraction and chromatographic separation.
Detailed Isolation and Purification Protocol
The following protocol is a composite of methods described in the literature[2]:
-
Mycelia Harvesting and Drying: The fermented mycelia are separated from the culture broth by filtration and subsequently dried.
-
Solvent Extraction: The dried mycelia are soaked and extracted twice with ethyl acetate at room temperature. The solvent is then evaporated to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of a chloroform-methanol solvent system, with the volume ratio ranging from 40:1 to 40:10.
-
Fraction Collection: Fractions of 20 ml each are collected.
-
Final Purification: Fractions containing this compound (typically fractions 50-60) are pooled and subjected to repeated column chromatography to obtain the purified compound.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Biomimetic Conversion of this compound
A key aspect of this compound's significance is its ability to be chemically converted into Erinacines A and B under mild conditions. This biomimetic conversion provides a valuable route for the semi-synthesis of these neurotrophically active compounds.[1]
Experimental Protocol for Biomimetic Conversion
The conversion of this compound to Erinacine B and subsequently to Erinacine A can be achieved through the following steps[1]:
-
Conversion to Erinacine B: The specific mild conditions for this conversion are not detailed in the provided search results but would likely involve a selective chemical transformation.
-
Conversion of Erinacine B to Erinacine A: Similarly, the precise reagents and conditions for this step require consulting the original research paper by Kenmoku et al.
Logical Relationship in Biomimetic Conversion
Caption: Biomimetic conversion pathway from this compound to Erinacines A and B.
Signaling Pathways and Biological Activity
While this compound is a crucial biosynthetic intermediate, the majority of research into the biological activities and signaling pathways of erinacines has focused on Erinacine A, due to its potent neurotrophic effects. Specific studies on the signaling pathways directly modulated by this compound are currently limited in the scientific literature.
Inferred Biological Activity of this compound
Given its structural similarity to other erinacines and its role as a direct precursor to the highly active Erinacine A, it is plausible that this compound also possesses neurotrophic and neuroprotective properties. However, dedicated studies are required to confirm and characterize its specific biological activities.
Signaling Pathways of Erinacine A (as a proxy)
Erinacine A has been shown to exert its neuroprotective and antidepressant-like effects through the modulation of several key signaling pathways.[3] It is hypothesized that this compound may act through similar mechanisms. The primary pathway identified for Erinacine A's neurotrophic effects is the BDNF/TrkB/PI3K/Akt/GSK-3β signaling cascade.[3]
BDNF/TrkB/PI3K/Akt/GSK-3β Signaling Pathway:
-
BDNF (Brain-Derived Neurotrophic Factor): A key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
-
TrkB (Tropomyosin receptor kinase B): The high-affinity receptor for BDNF.
-
PI3K (Phosphoinositide 3-kinase)/Akt (Protein kinase B): A central signaling pathway involved in cell survival, growth, and proliferation.
-
GSK-3β (Glycogen synthase kinase 3 beta): A downstream target of the Akt pathway, its inhibition is associated with neuroprotective effects.
Erinacine A-enriched Hericium erinaceus mycelium has been shown to activate this pathway, leading to antidepressant-like effects in mice.[3] Additionally, Erinacine A has been reported to block NF-κB signals, which are involved in inflammatory responses.[3]
Diagram of the Erinacine A Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of Erinacine A.
Conclusion and Future Directions
This compound is a pivotal compound in the biochemistry of Hericium erinaceus, serving as a direct precursor to other biologically active erinacines. The development of optimized fermentation and isolation protocols has enabled its production and purification for further study. While its direct biological activities and signaling pathways are not yet fully elucidated, its close structural relationship with Erinacine A suggests it may hold significant neurotrophic potential. Future research should focus on the specific pharmacological properties of this compound, including its ability to stimulate NGF synthesis and its effects on various neuronal signaling cascades. Such studies will not only enhance our understanding of the therapeutic potential of Hericium erinaceus but also pave the way for the development of novel neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 3. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Erinacine P in Mushroom Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacines, a group of cyathane diterpenoids produced by the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic and neuroprotective properties. Among them, erinacine P stands as a key biosynthetic intermediate, serving as the precursor to other notable erinacines such as erinacine A, B, and C.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production, derivatization, and the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental protocols.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the eri gene cluster in Hericium erinaceus. The pathway commences with fundamental precursor molecules from the general terpenoid pathway and proceeds through a series of cyclization, hydroxylation, and oxidation steps.
Precursor Synthesis
The journey to this compound begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to synthesize the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP). This initial step is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) , encoded by the eriE gene within the eri cluster.[3]
Formation of the Cyathane Skeleton
The defining tricyclic 5-6-7 ring system of the cyathane diterpenoids is forged by the action of a terpene cyclase . Specifically, the enzyme EriG , a UbiA-type terpene synthase, catalyzes the cyclization of the linear GGPP molecule to form the fundamental cyathane skeleton.[3]
Hydroxylation and Modification
Following the formation of the core cyathane structure, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. The eri gene cluster contains several P450-encoding genes, including eriA, eriC, and eriI, which are responsible for hydroxylating the cyathane skeleton at specific positions.[3] While the precise sequence of all hydroxylation events is still under investigation, it is established that these modifications are crucial for the subsequent steps leading to this compound.
The Penultimate Precursor: Erinacine Q
A key intermediate in the pathway is erinacine Q . This compound is a direct precursor to this compound.[1][2] The formation of erinacine Q from the hydroxylated cyathane skeleton involves the action of a glycosyltransferase , encoded by the eriJ gene. This enzyme attaches a xylose sugar moiety to the molecule.[3]
The Final Oxidation to this compound
The conversion of erinacine Q to this compound is a critical oxidation step. This reaction is catalyzed by an FAD-dependent oxidase , encoded by the eriM gene, which is located outside the main eri gene cluster.[3] This enzyme specifically oxidizes the hydroxymethyl group on erinacine Q to an aldehyde, yielding this compound.
Visualization of the this compound Biosynthesis Pathway
Caption: The biosynthesis pathway of this compound from precursor molecules.
Quantitative Data on Erinacine Production
The production of this compound and its derivatives in submerged cultures of Hericium erinaceus has been quantified in several studies. The yields are highly dependent on the strain, culture medium composition, and fermentation conditions.
| Erinacine | Concentration (mg/L) | Culture Conditions | Reference |
| This compound | 184 | Optimized submerged culture, 3 days | [4] |
| Erinacine C | 260 | Optimized submerged culture, 9 days | [4] |
| Erinacine A | 192 ± 42 | Optimized submerged culture in a 10-L bioreactor, 8 days | |
| Erinacine A | up to 358.78 | Submerged fermentation of different H. erinaceus strains | [5] |
| This compound | 0.1 - 1.7 (secreted) | Shake-flask cultures of various Hericium strains | [3] |
Key Experimental Protocols
Submerged Cultivation of Hericium erinaceus for Erinacine Production
This protocol is adapted from methodologies described for the production of erinacines in liquid culture.[5]
a. Media Preparation:
-
Seed Culture Medium (MYG): 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose.
-
Production Medium (Optimized): 69.87 g/L glucose, 11.17 g/L casein peptone, 1.45 g/L NaCl, 55.24 mg/L ZnSO₄·7H₂O, 1.0 g/L KH₂PO₄, pH 4.5.
b. Inoculation and Cultivation:
-
Inoculate 100 mL of MYG medium in a 300 mL flask with mycelial discs from a fresh agar plate.
-
Incubate the seed culture for 10 days at 25°C with shaking at 180 rpm.
-
Inoculate the production medium with the seed culture at a 1:10 (v/v) ratio.
-
Cultivate in a shaking incubator or bioreactor at 25°C for the desired period (e.g., 3-9 days for this compound and C production).
Extraction and Quantification of this compound by HPLC-MS
This protocol outlines a general procedure for the extraction and analysis of erinacines from mycelial biomass.[3][5]
a. Extraction:
-
Harvest the mycelium by filtration.
-
Lyophilize (freeze-dry) the mycelium and grind it into a fine powder.
-
Extract the powdered mycelium with 75% ethanol using ultrasonication for 1 hour at 50°C.
-
Centrifuge the extract at 8000 x g for 10 minutes and filter the supernatant through a 0.45 µm filter.
-
Concentrate the extract under vacuum.
-
Perform liquid-liquid extraction with ethyl acetate.
b. HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: Mass spectrometry (MS) is used for sensitive and specific detection of this compound. The negative ion mode is often selected for better ionization.[3] The formic acid adduct ion [M+HCOOH-H]⁻ at m/z 537.3 can be used for quantification.[3]
Heterologous Expression and Functional Characterization of eri Genes
This workflow describes the general steps for expressing the eri genes in a heterologous host like Saccharomyces cerevisiae to characterize enzyme function.[3]
Caption: A generalized workflow for the heterologous expression of eri genes.
Conclusion
The biosynthesis of this compound in the mycelium of Hericium erinaceus is a fascinating and complex pathway that holds significant promise for the production of valuable neurotrophic compounds. Through the concerted action of enzymes encoded by the eri gene cluster and other associated genes, the fungus constructs the intricate cyathane skeleton and modifies it to produce a diverse array of erinacines. Further elucidation of this pathway, particularly through the functional characterization of all involved enzymes and the optimization of culture conditions, will be instrumental in harnessing the full therapeutic potential of these remarkable natural products. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the science of erinacine biosynthesis and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Erinacine P: A Central Precursor in the Biosynthesis of Neurotrophic Erinacines A and C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacines, a class of cyathane diterpenoids isolated from the mycelia of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic activities. Among these, erinacine A and erinacine C are of particular interest due to their ability to stimulate nerve growth factor (NGF) synthesis. This technical guide delves into the pivotal role of erinacine P as a key intermediate in the biosynthetic pathway leading to erinacine A and C. We will explore the enzymatic and non-enzymatic transformations, present available quantitative data on production, and provide detailed experimental methodologies for the study of this pathway. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.
Introduction
The cyathane diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton, are exclusively produced by higher basidiomycete mushrooms.[1] Erinacines, a prominent group within this class, are distinguished by a xyloside moiety attached to the cyathane core.[2][3][4][5][6] Extensive research has established the potent biological activities of erinacines, particularly their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[3][4][5][6][7] This property has positioned erinacines as promising lead compounds for the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[8][9]
Erinacine A, in particular, has been shown to confer neuroprotective effects and attenuate oxidative stress.[8] Erinacine C is recognized as one of the most potent stimulators of NGF synthesis among the erinacines.[3] Understanding the biosynthesis of these valuable compounds is critical for optimizing their production and for the potential bioengineering of novel, more potent analogues. Central to this biosynthetic pathway is this compound, which has been identified as a direct precursor to both erinacine A and erinacine C.[10][11][12]
This guide will provide a detailed examination of the scientific evidence supporting the role of this compound in the biosynthesis of erinacine A and C, offering a technical overview for professionals in the field.
The Biosynthetic Pathway of Erinacines
The biosynthesis of erinacines is a complex process involving a series of enzymatic reactions, beginning with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic cyathane skeleton.[13] The pathway then proceeds through a series of oxidative modifications and glycosylation to yield the various erinacine analogues.
The currently understood biosynthetic route leading to erinacines A and C originates from erinacine Q.[3][4][5][6][14] Erinacine Q is converted to this compound, which then serves as a branch point, leading to the formation of other erinacines.[11][15] The biotransformation of isotopically labeled erinacine Q into erinacine C via this compound has been experimentally demonstrated, confirming this precursor-product relationship.[3][4][5][6]
The key transformation steps are as follows:
-
Erinacine Q to this compound: This conversion involves the oxidation of the hydroxymethyl group in erinacine Q to a formyl group in this compound.[3][4][5]
-
This compound to Erinacine B: this compound undergoes a transformation to form erinacine B.[15]
-
Erinacine B to Erinacine A and C: Erinacine B is a subsequent precursor that can be converted to either erinacine A or erinacine C.[15]
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data on Erinacine Production
The production of erinacines is significantly influenced by the culture conditions of Hericium erinaceus, including the composition of the growth medium.[16][17] While the direct conversion efficiency of this compound to erinacine A and C has not been extensively quantified, studies have reported the yields of these final products under various conditions.
| Strain/Condition | Erinacine A Yield | Erinacine C Yield | Reference |
| H. erinaceus (Wild Strain HeG) | 358.78 mg/L | Not Reported | [9] |
| H. erinaceus (Submerged Culture) | Not Reported | Steadily increased as this compound decreased | [11] |
| H. americanum (DAOMC 21467) with glucose and polysorbate 80 | No significant effect | Increased | [12] |
| H. erinaceus (DAOMC 251029) with glucose and polysorbate 80 | Reduced | Reduced | [12] |
| H. coralloides (DAOMC 251017) with glucose and polysorbate 80 | Reduced | Reduced | [12] |
Table 1: Reported Yields of Erinacine A and C under Different Conditions.
It has been observed that in submerged cultures, the concentration of this compound decreases while the concentration of erinacine C steadily increases, which is consistent with a precursor-product relationship.[11] Furthermore, substrate composition plays a critical role; for instance, a complex media preparation yielded significantly higher erinacine C content compared to a minimal media, which favored the production of erinacine Q.[16][17]
Experimental Protocols
Cultivation of Hericium erinaceus for Erinacine Production
The following protocol is a generalized procedure for the submerged cultivation of H. erinaceus mycelia to produce erinacines.
Workflow for Erinacine Production and Analysis:
Materials:
-
Hericium erinaceus culture
-
Liquid culture medium (e.g., Potato Dextrose Broth or a custom defined medium)
-
Shaker incubator
-
Filtration apparatus
-
Solvent for extraction (e.g., 95% ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) and Mass Spectrometer (MS)
Procedure:
-
Inoculation: Inoculate the liquid culture medium with a small piece of H. erinaceus mycelia from a solid culture.
-
Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-21 days).
-
Harvesting: Separate the mycelia from the culture broth by filtration.
-
Drying: Dry the harvested mycelia (e.g., freeze-drying or oven-drying at low temperature).
-
Extraction: Extract the dried mycelia with a suitable solvent, such as 95% ethanol, using methods like sonication or maceration.[7]
-
Analysis: Filter the extract and analyze the composition of erinacines using HPLC-DAD/MS to identify and quantify this compound, A, and C.[16][17]
Biotransformation Studies with Labeled Precursors
To definitively trace the biosynthetic pathway, feeding experiments with isotopically labeled precursors can be conducted. The following is a conceptual protocol based on published studies.[3][4]
Logical Flow of a Labeling Experiment:
Procedure:
-
Prepare Labeled Precursor: Synthesize or procure an isotopically labeled precursor. For instance, to produce labeled erinacine Q, [1-¹³C]-D-glucose can be fed to the H. erinaceus culture, which will incorporate the label into the xylose moiety.[3][4]
-
Feeding Experiment: Introduce the labeled precursor into the submerged culture of H. erinaceus.
-
Time-Course Sampling: Collect samples of the mycelia and culture broth at different time points.
-
Extraction and Purification: Extract the erinacines from the collected samples and purify the individual compounds.
-
Structural Analysis: Analyze the purified erinacines (Q, P, and C) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and incorporation of the isotopic label. The detection of the label in this compound and subsequently in erinacine C would confirm the biosynthetic conversion.[3][4][5]
Conclusion and Future Directions
The scientific literature strongly supports the role of this compound as a crucial intermediate in the biosynthesis of the neurotrophically active erinacines A and C. This understanding of the biosynthetic pathway is essential for the rational design of strategies to enhance the production of these valuable compounds. Future research should focus on:
-
Elucidation of Uncharacterized Enzymes: Identifying and characterizing the enzymes responsible for the conversion of this compound to erinacine B, and subsequently to erinacines A and C.
-
Quantitative Flux Analysis: Performing detailed metabolic flux analysis to quantify the carbon flow through the pathway and identify potential bottlenecks.
-
Metabolic Engineering: Utilizing synthetic biology and metabolic engineering approaches to overexpress key enzymes or block competing pathways to increase the yield of desired erinacines in Hericium erinaceus or a heterologous host.
-
Regulatory Network Analysis: Investigating the signaling pathways and transcription factors that regulate the expression of the erinacine biosynthetic gene cluster in response to different environmental cues and nutrient availability.
By advancing our knowledge in these areas, the scientific community can unlock the full therapeutic potential of erinacines and pave the way for novel treatments for a range of debilitating neurodegenerative diseases.
References
- 1. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cybermedlife.eu [cybermedlife.eu]
- 4. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to erinacine C in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mushroomreferences.com [mushroomreferences.com]
The Pharmacological Profile of Natural Erinacine P: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively covers various erinacines, particularly Erinacine A, C, and S. However, specific pharmacological data for natural Erinacine P is limited. This guide summarizes the available information on this compound and contextualizes its potential pharmacological profile within the broader erinacine class, drawing upon the more comprehensively studied Erinacine A as a representative example.
Introduction to this compound
This compound, a cyathane diterpenoid from the mycelia of Hericium erinaceus (Lion's Mane mushroom), is a key member of the erinacine family of natural compounds. While research has focused more intensely on other erinacines, this compound is recognized for its significant role as a biosynthetic precursor to other important erinacines and striatins.[1] Emerging evidence also points to its own neurotrophic properties, stimulating neurite outgrowth in PC12 cells.[1] Like other erinacines, it is a low-molecular-weight compound capable of crossing the blood-brain barrier, a critical characteristic for neurologically active agents.[2][3]
Pharmacological Properties of the Erinacine Class
The erinacine family, including this compound, exhibits a range of neuroprotective and anti-inflammatory activities. These properties are primarily attributed to their ability to stimulate the synthesis of neurotrophic factors and modulate key signaling pathways involved in neuronal survival and inflammation.
Mechanism of Action
Neurotrophic Effects: Erinacines are potent inducers of Nerve Growth Factor (NGF) synthesis.[4] Some erinacines, like Erinacine C, have also been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[5] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity. The stimulation of NGF and BDNF by erinacines is a key mechanism underlying their neuroprotective effects.
Anti-inflammatory and Antioxidant Activity: Erinacines have demonstrated significant anti-inflammatory and antioxidant properties. They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] Furthermore, compounds like Erinacine A and C can induce the accumulation of the transcription factor Nrf2, a master regulator of the antioxidant response, thereby protecting cells from oxidative stress.[5]
Signaling Pathways
The pharmacological effects of erinacines are mediated through the modulation of several intracellular signaling pathways. In the context of neuroprotection and anti-inflammation, the following pathways are of particular importance:
-
NGF/TrkA Pathway: By stimulating NGF synthesis, erinacines activate the Tropomyosin receptor kinase A (TrkA) pathway, which in turn initiates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, promoting neuronal survival and growth.
-
BDNF/TrkB Pathway: Erinacines that induce BDNF activate the Tropomyosin receptor kinase B (TrkB) pathway, which is also linked to the PI3K/Akt and MEK/ERK pathways, playing a critical role in neurogenesis and synaptic plasticity.[6]
-
Anti-inflammatory Pathways: Erinacines can suppress inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[5][7] They also modulate the p38 MAPK and JNK signaling pathways, which are involved in cellular responses to stress and inflammation.[6][7]
Quantitative Data (Erinacine A as a Representative)
Due to the lack of specific pharmacokinetic data for this compound, the following table summarizes the pharmacokinetic parameters of Erinacine A in Sprague-Dawley rats, providing a reference for the erinacine class.
| Parameter | Oral Administration (50 mg/kg BW equivalent) | Intravenous Administration (5 mg/kg BW) |
| Cmax | 1.40 ± 1.14 µg/mL | 4.53 ± 3.42 µg/mL |
| Tmax | 360.00 ± 131.45 min | Immediate |
| T1/2 | 491.22 ± 111.70 min | 4.37 ± 4.55 min |
| AUC | 457.26 ± 330.50 minµg/mL | 187.50 ± 105.29 minµg/mL |
| Absolute Bioavailability | 24.39% | - |
Experimental Protocols
The following are representative experimental protocols for the extraction, isolation, and biological evaluation of erinacines, with Erinacine A as the primary example.
Extraction and Isolation of Erinacines
Objective: To extract and isolate erinacines from Hericium erinaceus mycelia.
Methodology:
-
Fermentation: Hericium erinaceus mycelia are cultured in a suitable liquid medium (e.g., potato dextrose broth supplemented with yeast extract, peptone, and glucose) on a shaker at a controlled temperature (e.g., 26°C) for a specified period (e.g., 5-12 days).[10][11]
-
Extraction: The harvested mycelia are dried and extracted with an organic solvent, most commonly 95% ethanol.[12] The extraction can be performed at room temperature with agitation or under reflux.
-
Fractionation: The crude ethanol extract is then concentrated and partitioned between ethyl acetate and water. The erinacines are typically found in the ethyl acetate fraction.[12]
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual erinacines.[12]
-
Identification: The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
In Vitro Neurotrophic Activity Assay
Objective: To assess the ability of this compound to promote neurite outgrowth in a neuronal cell line.
Methodology:
-
Cell Culture: PC12 cells (rat pheochromocytoma) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum).
-
Treatment: Cells are seeded in culture plates and treated with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF. A positive control (optimal NGF concentration) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.
-
Microscopy and Analysis: The cells are fixed and observed under a microscope. The percentage of cells with neurites longer than the cell body diameter is determined. The average neurite length can also be quantified using image analysis software.
In Vivo Neuroprotection Study (using a model of neurodegeneration)
Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration (e.g., MPTP-induced Parkinson's disease model).
Methodology:
-
Animal Model: A neurodegenerative model is induced in mice or rats. For example, intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce Parkinson's-like symptoms.
-
Drug Administration: Animals are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at different doses, either before (pre-treatment) or after (post-treatment) the induction of neurodegeneration. A vehicle control group is also included.
-
Behavioral Tests: Motor function and cognitive abilities are assessed using behavioral tests such as the rotarod test, open field test, and Morris water maze.
-
Histological and Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., substantia nigra, hippocampus) are collected. The tissues are analyzed for:
-
Neurotransmitter levels: Dopamine and its metabolites are quantified using HPLC.
-
Protein expression: Levels of key proteins involved in neuronal survival (e.g., tyrosine hydroxylase, BDNF, p-Akt) and inflammation (e.g., iNOS, TNF-α) are measured by Western blotting or immunohistochemistry.
-
Oxidative stress markers: Levels of reactive oxygen species (ROS) and lipid peroxidation are assessed.
-
Visualization of Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Hericium erinaceus - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Erinacine P's role in stimulating nerve growth factor (NGF) synthesis
Introduction
Nerve Growth Factor (NGF) is a critical neurotrophin essential for the survival, development, and functional maintenance of neurons[1]. Its role in promoting neurite outgrowth and preventing neuronal death makes it a key target in the research and development of treatments for neurodegenerative diseases like Alzheimer's disease[1][2]. Bioactive compounds capable of stimulating endogenous NGF synthesis are of significant interest to the scientific community. Hericium erinaceus, an edible and medicinal mushroom, is a prominent source of such compounds, notably erinacines and hericenones[3][4]. Erinacines, a group of cyathane-type diterpenoids isolated from the mycelium of H. erinaceus, are particularly potent stimulators of NGF biosynthesis[3][5]. These low-molecular-weight compounds have the significant advantage of being able to cross the blood-brain barrier[3][6]. This guide focuses specifically on erinacine P, its role as a key precursor to other neuroactive erinacines, and the broader mechanisms by which this class of molecules stimulates NGF synthesis.
The Role of this compound in Erinacine Biosynthesis
This compound is a pivotal intermediate in the biosynthesis of other potent NGF-stimulating erinacines.[7] Research has identified erinacine Q as a direct substrate for the biosynthesis of this compound, which in turn serves as a parent precursor for other key compounds such as erinacine C.[7][8] This biosynthetic relationship positions this compound as a central molecule in the production of the neurotrophic compounds found in H. erinaceus mycelium.
Mechanism of Action: JNK Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, studies on H. erinaceus extracts and other erinacines provide a strong model for its likely mechanism of action. Research indicates that extracts from H. erinaceus stimulate the expression of the NGF gene through the c-Jun N-terminal kinase (JNK) signaling pathway[2][7]. This process involves the phosphorylation of JNK and its downstream substrate, c-Jun, which subsequently increases the expression of c-Fos.[2] The activation of these transcription factors is a key step in initiating NGF mRNA synthesis.[2] Although this pathway has been demonstrated for the mushroom's extract, it is hypothesized that its constituent active compounds, including the family of erinacines derived from this compound, are responsible for this activity.
Quantitative Data on Erinacine-Induced NGF Synthesis
While this compound is primarily recognized as a precursor, numerous studies have quantified the potent NGF-stimulating activity of its derivatives. Bioassays using rodent astroglial cells are standard for measuring the secretion of NGF into the culture medium. The data consistently show that erinacines are more potent stimulators of NGF synthesis than hericenones, another class of compounds from H. erinaceus.[1][3] Epinephrine is often used as a positive control in these assays.[1]
| Compound | Concentration | Mean NGF Secretion (pg/mL) | Reference |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 | [1] |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 | [1] |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 | [1][9] |
| Erinacine D | Not specified | 141.5 ± 18.2 | [4] |
| Erinacine E | 5.0 mM | 105.0 ± 5.2 | [1] |
| Erinacine F | 5.0 mM | 175.0 ± 5.2 | [1] |
| Epinephrine | Not specified | 69.2 ± 17.2 | [1][9] |
Table 1: Comparative NGF synthesis-stimulating activities of various erinacines in rodent astroglial cells.
Experimental Protocols
4.1 Isolation and Purification of Erinacines
The general protocol for obtaining erinacines from H. erinaceus involves cultivation of the mycelium, followed by a multi-step extraction and purification process.
-
Cultivation : The mycelia of H. erinaceus are cultivated in a suitable liquid medium, often with shaking, for several weeks.[1]
-
Extraction : The harvested mycelia are extracted with a solvent such as ethanol.[1]
-
Solvent Partitioning : The resulting extract is concentrated and then fractionated by solvent partitioning, typically between ethyl acetate and water. The erinacines are concentrated in the ethyl acetate fraction.[1]
-
Chromatography : The active fraction undergoes repeated silica gel chromatography to separate the compounds.[1]
-
Purification : Final purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield pure erinacine compounds.[1]
4.2 In Vitro NGF Synthesis Bioassay
This assay is used to quantify the ability of a compound to stimulate NGF secretion from cultured cells.
-
Cell Culture : Mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) are cultured in appropriate media until confluent.[1][2]
-
Treatment : The culture medium is replaced with fresh medium containing the test compound (e.g., this compound or its derivatives) at various concentrations. A vehicle control (e.g., ethanol) and a positive control (e.g., epinephrine) are included.[1][10]
-
Incubation : Cells are incubated for a defined period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.[10]
-
Collection : The conditioned medium is collected and centrifuged to remove cellular debris.
-
Quantification (ELISA) : The concentration of NGF in the conditioned medium is quantified using a highly sensitive two-site enzyme-linked immunosorbent assay (ELISA) kit.
4.3 Analysis of NGF Gene Expression (RT-PCR)
To determine if the stimulation of NGF production occurs at the transcriptional level, mRNA expression is measured.
-
Cell Treatment : Astrocytoma cells (e.g., 1321N1) are treated with the erinacine compound for a specified time.[2]
-
RNA Isolation : Total RNA is isolated from the cells using a suitable reagent like RNAPure™.[10]
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using reverse transcriptase and an oligo(dT) primer.[10]
-
PCR Amplification : The cDNA is used as a template for Polymerase Chain Reaction (PCR) with specific primers for the NGF gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis : The PCR products are analyzed via gel electrophoresis or quantitative real-time PCR (qPCR) to determine the relative expression level of NGF mRNA compared to the control.[10]
Conclusion
This compound holds a critical position in the study of neurotrophic compounds from Hericium erinaceus. While direct quantitative data on its own NGF-stimulating activity is not as prevalent as for its derivatives like erinacines A and C, its established role as a key biosynthetic precursor makes it a molecule of high importance.[7][8] The potent neurotrophic effects of the erinacine family, likely mediated through the JNK signaling pathway, underscore the therapeutic potential of these natural products for neurodegenerative disorders.[2][3] Future research should focus on elucidating the specific bioactivity and signaling cascade of this compound itself, which will provide a more complete understanding of its contribution to the overall neuroprotective effects of H. erinaceus.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS [mdpi.com]
- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Erinacine P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of Erinacine P, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus. This document summarizes the current understanding of its antioxidant mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows. While specific quantitative data for this compound is limited in the current literature, this guide draws upon data from closely related erinacines, such as Erinacine A and C, to provide a comprehensive overview for research and development purposes.
Introduction to this compound and its Antioxidant Potential
Erinacines are a class of cyathane diterpenoids derived from the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. These compounds, including this compound, are recognized for their neuroprotective effects, which are intrinsically linked to their ability to mitigate oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous neurodegenerative diseases. This compound, as a parent precursor to other erinacines, is of significant interest for its potential to modulate cellular antioxidant defenses.
Quantitative Antioxidant Activity
While direct quantitative antioxidant data for this compound is not extensively available, studies on Erinacine A and C, as well as extracts of Hericium erinaceus rich in these compounds, provide valuable insights into their antioxidant capacity. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Activity of Erinacine-Rich Extracts
| Assay | Test Substance | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Ethanolic extract of H. erinaceus | IC50 of 87.2 µg/mL | [1] |
Table 2: Effects of Erinacine A-Enriched Hericium erinaceus Mycelium (HEME) on Antioxidant Enzyme Activity
| Enzyme/Marker | Model System | Effect of HEME Treatment | Reference |
| Superoxide Dismutase (SOD) | SK-N-SH-MJD78 cells | Increased activity | [2] |
| Catalase (CAT) | SK-N-SH-MJD78 cells | Increased activity | [2] |
| Glutathione Peroxidase (GPx) | SK-N-SH-MJD78 cells | Increased activity | [2] |
| Malondialdehyde (MDA) | MPTP-treated mice brain and liver | Significantly reduced levels | [3] |
Signaling Pathways in Antioxidant Action
The antioxidant effects of erinacines are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or induction by compounds like erinacines, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
References
- 1. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidative Activities of Micronized Solid-State Cultivated Hericium erinaceus Rich in Erinacine A against MPTP-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Erinacine P in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinacues, have garnered significant attention for their neurotrophic and neuroprotective properties. Among these, Erinacine P is of particular interest due to its role as a key biosynthetic precursor to other bioactive erinacines and its own demonstrated effects on neurite outgrowth. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of erinacines in the central nervous system (CNS), with a specific focus on this compound. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural compounds for neurological health.
While research has extensively detailed the mechanisms of several erinacine analogues, particularly Erinacine A, C, E, and S, the direct molecular targets of this compound are still under investigation. This guide will synthesize the available data for this compound and provide a broader context by detailing the established targets of other key erinacines, which likely share some mechanistic pathways due to structural similarities.
This compound: Current State of Knowledge
This compound is recognized for its ability to promote neurite outgrowth in PC12 cells, a common in vitro model for neuronal differentiation.[1] It is a pivotal intermediate in the biosynthesis of other erinacines; Erinacine Q is a direct precursor to this compound, which is then converted into other erinacines such as A and B.[1][2] This precursor role suggests that the neurotrophic effects of Erinacine A and B may be, in part, attributable to the biological activity initiated by this compound.
Predicted Molecular Targets of this compound
While direct experimental evidence is limited, computational studies have provided insights into potential molecular targets of this compound. An in silico chemoinformatic analysis predicted that this compound may interact with the following kinases:
-
Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
-
Serum/glucocorticoid-regulated kinase 1 (SGK1): A serine/threonine kinase involved in various cellular processes, including cell survival and regulation of ion channels.
It is critical to emphasize that these are computational predictions and await experimental validation to confirm a direct interaction and its functional consequences in a biological system.
Established Molecular Targets of Other Key Erinacines
To provide a more comprehensive understanding of the potential mechanisms of this compound, this section details the experimentally validated molecular targets of other prominent erinacines.
Stimulation of Neurotrophic Factor Synthesis
Several erinacines are potent stimulators of Nerve Growth Factor (NGF) synthesis, a critical protein for the survival, development, and function of neurons.[3][4][5] Erinacines A, B, C, E, F, and H have all been shown to increase NGF secretion in cultured astrocytes.[1] The induction of NGF is a primary mechanism underlying the neuroprotective effects of these compounds.
Some erinacines also influence the expression of Brain-Derived Neurotrophic Factor (BDNF), another key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1][6][7][8]
Kappa-Opioid Receptor Agonism
Erinacine E has been identified as a selective agonist for the kappa-opioid receptor (KOR).[1] This interaction suggests a potential role for Erinacine E in modulating pain and inflammation in the CNS.
Modulation of Intracellular Signaling Pathways
The neurotrophic and neuroprotective effects of erinacines are mediated through the modulation of several key intracellular signaling pathways:
-
MAPK/ERK Pathway: Activation of the ERK1/2 pathway is a common downstream effect of NGF and BDNF signaling, leading to the promotion of neurite outgrowth and neuronal survival.[9][10][11]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is activated by various neurotrophic factors. Several erinacines have been shown to modulate the PI3K/Akt/GSK-3β signaling cascade.[6][7][8]
-
NF-κB Signaling: Erinacines A and C have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][10][12]
-
JNK and p38 MAPK Pathways: These stress-activated protein kinase pathways are also modulated by erinacines in the context of neuroinflammation and oxidative stress.[7][13]
Induction of Neurosteroidogenesis
Erinacine S has been shown to promote neuronal regeneration by inducing the accumulation of neurosteroids.[14][15] This novel mechanism highlights the diverse ways in which erinacines can exert their beneficial effects on the nervous system.
Quantitative Data on Erinacine Activity
The following table summarizes the available quantitative data for the biological activities of various erinacines. Data for this compound is currently limited.
| Erinacine | Target/Activity | Cell Line/Model | Effective Concentration/Dose | Reference |
| Erinacine A | NGF Secretion | Mouse astroglial cells | 250.1 ± 36.2 pg/ml at 1.0 mM | [5] |
| Erinacine B | NGF Secretion | Mouse astroglial cells | 129.7 ± 6.5 pg/ml at 1.0 mM | [5] |
| Erinacine C | NGF Secretion | Mouse astroglial cells | 299.1 ± 59.6 pg/ml at 1.0 mM | [5] |
| Erinacine E | NGF Secretion | Mouse astroglial cells | 105 ± 5.2 pg/ml at 5.0 mM | [5] |
| Erinacine F | NGF Secretion | Mouse astroglial cells | 175 ± 5.2 pg/ml at 5.0 mM | [5] |
| Erinacine S | Neurite Outgrowth | Primary cortical neurons | Statistically significant at 1 µg/mL | [14] |
| Erinacine A-Enriched Mycelium | Antidepressant-like effects | Mice | 200 and 400 mg/kg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of erinacines.
Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with various concentrations of the test erinacine (e.g., this compound) in the presence of a sub-optimal concentration of NGF (e.g., 2 ng/mL). A positive control (optimal NGF concentration) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Analysis: Cells are fixed with 4% paraformaldehyde and imaged using a phase-contrast microscope. The percentage of cells bearing neurites longer than the cell body diameter is quantified. Image analysis software can be used for more detailed morphometric analysis.[16][17][18]
NGF Secretion Assay in Astrocytes
-
Cell Culture: Primary astrocytes or an astrocytoma cell line (e.g., 1321N1) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Confluent cell cultures are treated with different concentrations of the test erinacine for a specified period (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of NGF in the supernatant is quantified using a commercially available NGF ELISA kit according to the manufacturer's instructions.[5]
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment with the erinacine of interest, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by erinacines and a typical experimental workflow for their investigation.
Caption: Simplified NGF signaling pathway stimulated by erinacines.
Caption: Anti-inflammatory mechanism of Erinacines A and C via NF-κB inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. [PDF] Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | Semantic Scholar [semanticscholar.org]
- 7. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Erinacine S from Hericium erinaceus mycelium promotes neuronal regener" by Chun-Yu Lin, Yi-Ju Chen et al. [jfda-online.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erinacine P Production and Purification
Introduction
Erinacine P is a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane)[1][2]. It is a significant compound in pharmacological research as it serves as a direct biosynthetic precursor to other important erinacines, such as erinacines A, B, and C, which are potent stimulators of Nerve Growth Factor (NGF) synthesis[3][4][5][6]. The ability of these small molecules to cross the blood-brain barrier makes them promising candidates for the development of therapeutics for neurodegenerative diseases[1]. Due to the complexity and low yields of total chemical synthesis for related compounds, the primary method for obtaining this compound is through fermentation of H. erinaceus mycelium, followed by extraction and chromatographic purification[7][8]. These application notes provide detailed protocols for the biosynthesis and purification of this compound for research and development purposes.
Data Presentation
Quantitative data from fermentation and purification processes are summarized below. Optimization of culture conditions has been shown to significantly increase yields[7].
Table 1: Composition of Culture Media for Hericium erinaceus Fermentation
| Component | Concentration Range (per 1000 mL) | Example Concentration 1 (per 1000 mL)[7] | Example Concentration 2 (per 1000 mL)[7] |
| Glucose | 25 - 50 g | 30 g | 40 g |
| Peptone | 2.5 - 5.0 g | 3.0 g | 4.0 g |
| MgSO₄ | 5.0 - 10 g | 5.0 g | 9 g |
| Ox Blood Serum | 5.0 - 15 g | 8.0 g | 12.5 g |
| Vitamin B₁ | 10 - 20 mg | 15 mg | 12 mg |
| Water | to 1000 mL | to 1000 mL | to 1000 mL |
Table 2: Fermentation and Purification Parameters for this compound
| Parameter | Value / Range | Source |
| Fermentation Conditions | ||
| Organism | Hericium erinaceus | [7] |
| Temperature | 20 - 30 °C | [7] |
| Shaking Speed | 150 - 200 rpm | [7] |
| Cultivation Period | 15 - 30 days | [7] |
| Environment | Dark | [7] |
| Extraction & Purification | ||
| Extraction Solvent | Ethyl Acetate | [7] |
| Chromatography Type | Silica Gel Column Chromatography | [4][7] |
| Elution System | Chloroform-Methanol Gradient | [7] |
| Elution Gradient (v/v) | 40:1 to 40:10 | [7] |
| Yield Data | ||
| Optimized Fermentation Yield | ~2 - 3% | [7] |
| Documented Fermentation Yield | 0.5 - 0.8% | [7] |
| Max Concentration in Culture | 184 mg/L (on day 3) | [5] |
| Example Purified Product Mass | 55 - 65 mg | [7] |
Experimental Protocols
Protocol 1: Biosynthesis of this compound via Fermentation
This protocol details the submerged liquid fermentation of Hericium erinaceus to produce mycelium rich in this compound.
1. Media Preparation:
-
Prepare the liquid culture medium according to a formulation in Table 1. For example, for 1 liter of medium, dissolve 30 g glucose, 3.0 g peptone, 5.0 g MgSO₄, 8.0 g Ox blood serum, and 15 mg Vitamin B₁ in deionized water. Adjust the final volume to 1000 mL.
-
Dispense the medium into fermentation flasks (e.g., 500 mL medium in 2000 mL flasks).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes. Allow to cool to room temperature.
2. Inoculation:
-
Inoculate the sterile medium with a seed culture of Hericium erinaceus.
3. Fermentation:
-
Incubate the flasks on a rotary shaker in a dark room or a temperature-controlled incubator.
-
Set the temperature to 25°C and the rotating speed to 150-200 rpm[7].
-
Continue fermentation for 15 to 30 days. Production of this compound is time-dependent, with concentrations peaking and then potentially decreasing as it is converted to other erinacines like Erinacine C[5]. Maximum concentration has been observed on the third day of culture in some studies[5].
4. Harvesting:
-
After the fermentation period, separate the mycelium from the fermentation broth by filtration (e.g., using cheesecloth or vacuum filtration).
-
Wash the harvested mycelium with distilled water to remove residual medium.
-
Dry the mycelium completely in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Extraction of this compound from Mycelium
This protocol describes the solvent extraction of this compound from dried H. erinaceus mycelium.
1. Preparation of Mycelium:
-
Grind the dried mycelium into a fine powder using a blender or mortar and pestle to increase the surface area for extraction.
2. Solvent Extraction:
-
Transfer the mycelial powder to a suitable flask.
-
Add ethyl acetate to the flask. A common ratio is twice the solvent volume to the mycelium mass.
-
Soak the mycelium at room temperature with occasional stirring or agitation for several hours to overnight[7].
-
Separate the ethyl acetate extract from the mycelial residue by filtration.
-
Repeat the extraction process on the mycelial residue one more time with fresh ethyl acetate to ensure complete extraction[7].
3. Concentration:
-
Combine the ethyl acetate extracts from both steps.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography. While effective, this method can be laborious; for other erinacines, techniques like high-speed countercurrent chromatography (HSCCC) have been used as a more efficient alternative[4][9].
1. Column Preparation:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in chloroform.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by washing it with several column volumes of the initial mobile phase (chloroform:methanol 40:1).
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
3. Gradient Elution:
-
Begin elution with the initial mobile phase of chloroform:methanol (40:1, v/v)[7].
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol, moving towards a final ratio of 40:10 (chloroform:methanol)[7]. This is known as gradient elution.
-
Collect fractions of a fixed volume (e.g., 20 mL per fraction)[7].
4. Fraction Analysis and Final Purification:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure or enriched this compound (typically fractions 50-60 in the described patent)[7].
-
If necessary, subject the pooled fractions to repeated column chromatography under similar or isocratic conditions to achieve high purity[7].
-
Evaporate the solvent from the final pure fractions to obtain the purified this compound as a solid or oil.
Mandatory Visualizations
Workflow for this compound Production and Purification
Caption: Overall workflow for this compound production.
Biosynthetic Relationship of this compound
Caption: this compound as a key biosynthetic intermediate.
References
- 1. Erinacine - Wikipedia [en.wikipedia.org]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Erinacine P via High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine P, a cyathane-type diterpenoid isolated from the mycelia of Hericium erinaceus, is a key biosynthetic precursor to other neurotrophic erinacines, such as erinacine A and C. The quantification of this compound is crucial for monitoring fermentation processes, optimizing production, and for quality control in the development of novel therapeutics targeting neurodegenerative diseases. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC). While validated methods for this compound are not as prevalent as for other erinacines, this guide consolidates available information and provides a robust starting point for method development and validation.
Analytical Method Overview
The primary analytical technique for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector. This method offers selectivity and sensitivity for the analysis of this compound in complex matrices such as fungal extracts.
Experimental Protocols
Sample Preparation from Hericium erinaceus Mycelia
This protocol outlines the extraction of this compound from fungal mycelia for subsequent HPLC analysis.
Materials:
-
Lyophilized Hericium erinaceus mycelia
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Vortex mixer
Procedure:
-
Grind the lyophilized mycelia into a fine powder.
-
Weigh 1 g of the mycelial powder and transfer it to a conical flask.
-
Add 20 mL of 80% methanol in water (v/v) to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at 45°C.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC System and Conditions
This section details the instrumental parameters for the chromatographic separation and detection of this compound. A method for the simultaneous analysis of this compound and Erinacine Q has been reported and can be adapted for quantification.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | C18 reversed-phase column (e.g., Crestpack C18S, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (40:70, v/v)[1] |
| Elution Mode | Isocratic |
| Flow Rate | 2.5 mL/min[1] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm[2] |
| Run Time | Approximately 20 minutes |
Note: The retention time for this compound under these conditions is approximately 18.9 minutes[1]. Method optimization may be required based on the specific column and HPLC system used.
Method Validation Parameters (Hypothetical Data for this compound)
As detailed validation data for a specific HPLC-UV/DAD method for this compound quantification is limited in the available literature, the following table presents a template with hypothetical yet realistic performance characteristics that should be established during method validation. These values are based on typical requirements for analytical methods in pharmaceutical and natural product analysis.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Hypothetical Result for this compound Method |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98.5% |
| Precision (% RSD) | < 2% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.99 |
Data Presentation
Quantitative data for this compound from different batches or experimental conditions should be tabulated for clear comparison.
Table 3: Example of Quantitative Data for this compound in Hericium erinaceus Mycelia Batches
| Batch Number | This compound Concentration (mg/g dry weight) | Standard Deviation |
| HE-2025-01 | 4.2 | 0.15 |
| HE-2025-02 | 3.8 | 0.21 |
| HE-2025-03 | 4.5 | 0.18 |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.
References
Application Notes and Protocols for Erinacine P in Primary Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine P, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a promising bioactive compound with potential neurotrophic properties.[1][2] Like other members of the erinacine family, it is investigated for its capacity to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth, making it a compound of significant interest in the fields of neuroscience and drug development for neurodegenerative diseases.[1][2] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture assays to evaluate its effects on neuronal health and function. While direct research on this compound is emerging, data from closely related erinacines, such as Erinacine A and S, are included to provide a broader context for its potential mechanisms of action.[3][4][5]
Mechanism of Action
Erinacines, as a class of compounds, are known to cross the blood-brain barrier and stimulate the expression of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[4][5] This activity is primarily observed in astrocytes, which in turn support neuronal survival and function.[2][6] The induced neurotrophins then activate receptor tyrosine kinases (Trk) on neurons, specifically TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades.[4] Key pathways implicated in the neurotrophic effects of erinacines include the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.[1][7][8] Erinacine S has also been shown to promote neurite outgrowth by inducing the accumulation of neurosteroids in neurons.[3][9]
Data Summary
The following tables summarize quantitative data on the effects of various erinacines on neuronal cells, providing a comparative basis for designing experiments with this compound.
Table 1: Effective Concentrations of Erinacines on Neurite Outgrowth
| Compound | Cell Type | Effective Concentration | Observed Effect | Reference |
| This compound | PC12 cells | Not specified | Promotes neurite outgrowth | [1] |
| Erinacine S | Primary cortical neurons | 1 µg/mL | Significant increase in total neurite length | [3] |
| Erinacine S | Primary DRG neurons | 1 µg/mL | Significant increase in total neurite length | [3] |
| Erinacine A-enriched extract | Primary rat cortical neurons | Concentration-dependent | Induces neurite outgrowth in the absence of NGF | [1] |
Table 2: Erinacine-Induced Neurotrophic Factor Secretion
| Compound | Cell Type | Concentration | NGF Secreted (pg/mL) | Reference |
| Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 | [2] |
| Erinacine B | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 | [2] |
| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 | [2] |
| Erinacine E | Mouse astroglial cells | 5.0 mM | 105 ± 5.2 | [2] |
| Erinacine F | Mouse astroglial cells | 5.0 mM | 175 ± 5.2 | [2] |
| Hericenone E | PC12 cells | Not specified | Two-fold higher than positive control | [8][10] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic mice.
Materials:
-
Timed-pregnant mouse (E17.5)[3]
-
DMEM (Dulbecco's Modified Eagle Medium)[11]
-
Fetal Bovine Serum (FBS)[11]
-
Penicillin/Streptomycin[11]
-
Trypsin solution (0.25%)[11]
-
DNase I[11]
-
Neurobasal medium with B27 supplement and L-glutamine[3]
-
Sterile PBS[11]
-
70 µm nylon cell strainer[11]
Procedure:
-
Plate Coating: Coat culture plates with Poly-L-lysine solution (10 µg/mL in sterile water) for at least 1 hour at 37°C. Wash twice with sterile PBS before use.[11][12]
-
Dissection: Anesthetize the pregnant mouse and dissect the embryos. Place the embryonic brains in cold PBS on ice. Under a microscope, dissect the cerebral cortices and remove the meninges.[11][13]
-
Digestion: Cut the cortical tissue into small pieces and transfer to a tube containing trypsin solution with DNase I. Incubate at 37°C for 15 minutes.[11]
-
Dissociation: Stop the trypsinization by adding DMEM with 10% FBS. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[11]
-
Cell Straining and Plating: Filter the cell suspension through a 70 µm nylon cell strainer. Centrifuge the cells and resuspend the pellet in fresh DMEM. Count the cells and plate them at the desired density (e.g., 5 x 10^4 cells/well for a 24-well plate) in Neurobasal medium.[11]
-
Culture Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment and Neurite Outgrowth Assay
This protocol details the treatment of primary neurons with this compound and the subsequent analysis of neurite outgrowth.
Materials:
-
Primary cortical neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeurphologyJ plugin)[3]
Procedure:
-
Treatment: After 2 days in vitro (DIV), treat the primary cortical neurons with varying concentrations of this compound (e.g., 1 ng/mL to 1 µg/mL). Include a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for 48 hours at 37°C.[3]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the total neurite length per neuron using image analysis software.[3]
Protocol 3: Quantification of NGF and BDNF by ELISA
This protocol outlines the measurement of secreted neurotrophic factors in the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned medium from this compound-treated primary neuron or astrocyte cultures
-
Commercial NGF or BDNF ELISA kit (e.g., from RayBiotech, Sigma-Aldrich, or Cloud-Clone Corp.)[14][15][16]
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell-free culture medium from neurons or astrocytes treated with this compound for a specified duration (e.g., 24-48 hours). Centrifuge to remove any cellular debris.[14]
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[14][15] This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody (biotinylated).
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of NGF or BDNF in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on neurite outgrowth.
Caption: Proposed signaling pathway for Erinacine-induced neurotrophic effects in neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 5. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Primary Culture of Cortical Neurons [bio-protocol.org]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Human BDNF ELISA Sigma [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of Erinacine Compounds in Rodent Models of Neurodegeneration
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Erinacine P: While this compound is a known biosynthetic precursor to other erinacines within Hericium erinaceus mycelium, a comprehensive review of current scientific literature reveals a lack of specific in vivo studies on the administration of isolated this compound in rodent models of neurodegeneration. The following application notes and protocols are therefore based on the most relevant and extensively studied related compounds: Erinacine A, Erinacine S, and erinacine-enriched Hericium erinaceus mycelium (HEM). These compounds have demonstrated significant neuroprotective effects in various preclinical models.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the in vivo administration of erinacine compounds and erinacine-enriched mycelium in rodent models of neurodegeneration.
Table 1: Alzheimer's Disease Models
| Rodent Model | Compound | Dosage | Administration Route | Duration | Key Findings |
| APPswe/PS1dE9 Transgenic Mice | Erinacine A-enriched Hericium erinaceus mycelia (HE-My) | 300 mg/kg/day | Oral Gavage | 30 days | Attenuated cerebral Aβ plaque burden, increased insulin-degrading enzyme levels, diminished plaque-activated microglia and astrocytes, and promoted hippocampal neurogenesis.[1][2][3] |
| APPswe/PS1dE9 Transgenic Mice | Ethanol extracts of HE-My (HE-Et) | 300 mg/kg/day | Oral Gavage | 30 days | More effectively decreased the burden and number of whole Aβ plaques compared to HE-My.[1][2] |
| APPswe/PS1dE9 Transgenic Mice | Erinacine S | Not specified in detail, but studied for neuroprotective effects. | Not specified in detail | 30 days | Reduced Aβ plaque formation in the cerebral cortex.[4] |
| Senescence Accelerated Mouse Prone 8 (SAMP8) | Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) | 108, 215, and 431 mg/kg/day | Oral Gavage | 12 weeks | Improved learning and memory, and decreased levels of iNOS, TBARS, and 8-OHdG in the brain.[5][6][7] |
Table 2: Parkinson's Disease Models
| Rodent Model | Compound | Dosage | Administration Route | Duration | Key Findings |
| MPTP-induced Mice | Erinacine A | 1 mg/kg | Not specified | Not specified | Alleviated motor coordination disruption and balance issues.[4] |
| MPTP-induced Mice | Erinacine A | Not specified in detail | Post-treatment | Not specified | Rescued motor deficits and the loss of dopaminergic neurons.[8] |
| MPTP-induced Mice | Hericium erinaceus mycelium (HEM) and its ethanol extraction of erinacine A | Dose-dependent | Post-treatment | Not specified | Decreased dopaminergic lesions and oxidative stress in the striatum and substantia nigra.[8] |
| LPS-induced Rats | Erinacine A (EA) | 5 mg/kg/day | Oral Gavage | 7 days (pretreatment) | Ameliorated motor dysfunction and inhibited the expression of proinflammatory factors in the midbrain. |
| LPS-induced Rats | Hericium erinaceus mycelium (HEM) | 1 g/kg/day | Oral Gavage | 7 days (pretreatment) | Attenuated LPS-induced increases in rotational behavior.[9] |
Table 3: Other Neurodegeneration and Neuropathic Pain Models
| Rodent Model | Compound | Dosage | Administration Route | Duration | Key Findings |
| Trimethyltin (TMT)-induced Neurodegeneration in Mice | Erinacine combination from Hericium erinaceus mycelia | 200 mg/kg | Oral Gavage | 2 weeks | Mitigated hippocampal lipid peroxidation and degeneration of neurons in the cortex and hippocampus. |
| Ischemia-injury in Rats | Erinacine A | 1, 5, and 10 mg/kg | Intraperitoneal injection | 5 days | Inhibited the activation of iNOS and p38/MAPK pathways. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
2.1. Rodent Models of Neurodegeneration
-
APPswe/PS1dE9 Transgenic Mice (Alzheimer's Disease): These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent Aβ plaques and cognitive deficits.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Model (Parkinson's Disease): MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
LPS (Lipopolysaccharide)-induced Model (Neuroinflammation): Intranigral injection of LPS induces a potent inflammatory response, leading to the loss of dopaminergic neurons.
-
SAMP8 (Senescence Accelerated Mouse Prone 8) Mice (Age-related Cognitive Decline): These mice exhibit an accelerated aging phenotype, including learning and memory impairments.
-
TMT (Trimethyltin)-induced Neurodegeneration: TMT is a neurotoxin that causes neuronal cell death, particularly in the hippocampus.
2.2. Behavioral Assessments
-
Rotarod Test (Motor Coordination): Mice are placed on a rotating rod, and the latency to fall is measured. This tests balance and motor coordination.
-
Amphetamine-Induced Rotation Test (Parkinson's Disease): In unilateral lesion models of Parkinson's disease, amphetamine induces turning behavior contralateral to the lesion. The number of rotations is quantified.
-
Passive and Active Avoidance Tests (Learning and Memory): These tests assess an animal's ability to learn and remember to avoid an aversive stimulus.
-
Nesting Behavior (Activities of Daily Living): The ability of mice to build a nest from provided material is assessed as a measure of their overall well-being and cognitive function.[2]
2.3. Histological and Immunohistochemical Analysis
-
Thioflavin S Staining: Used to visualize compact amyloid plaques in brain tissue.
-
Immunohistochemistry (IHC): This technique uses antibodies to detect specific proteins in tissue sections. Key targets include:
-
Aβ (Amyloid-beta): To quantify plaque burden.
-
Iba1: A marker for microglia to assess neuroinflammation.
-
GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes to assess astrogliosis.
-
TH (Tyrosine Hydroxylase): A marker for dopaminergic neurons to assess their survival.
-
NeuN: A marker for mature neurons.
-
2.4. Biochemical Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of specific proteins, such as cytokines (e.g., TNF-α, IL-6) and growth factors (e.g., NGF, BDNF), in brain homogenates.
-
Western Blotting: To measure the expression levels of specific proteins involved in signaling pathways.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay: To measure lipid peroxidation as an indicator of oxidative stress.[7]
-
iNOS (inducible Nitric Oxide Synthase) Activity Assay: To measure the activity of iNOS, an enzyme involved in inflammation and oxidative stress.[7]
Signaling Pathways and Experimental Workflows
3.1. Neuroprotective Signaling Pathways of Erinacine A
The following diagram illustrates the proposed signaling pathways through which Erinacine A exerts its neuroprotective effects in models of Parkinson's disease.
Caption: Erinacine A neuroprotective signaling in a Parkinson's disease model.[8]
3.2. Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of erinacine compounds in a rodent model of neurodegeneration.
Caption: A generalized experimental workflow for in vivo rodent studies.
3.3. Logical Relationship of Erinacine Effects in Alzheimer's Disease Models
This diagram illustrates the logical flow of the effects of erinacine-enriched mycelium in Alzheimer's disease models.
Caption: Logical flow of Erinacine-enriched mycelium effects in AD models.[1][2]
References
- 1. hifasdaterra.com [hifasdaterra.com]
- 2. Hericium erinaceus - Wikipedia [en.wikipedia.org]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 5. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Erinacine P from Hericium erinaceus Mycelial Cultures
Introduction
Erinacine P is a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It is a precursor to other erinacines, such as Erinacine A and B, which are potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2] The neurotrophic activity of these compounds has positioned them as significant candidates for the research and development of therapeutics for neurodegenerative diseases. This document provides detailed protocols for the cultivation of H. erinaceus mycelium, and the subsequent extraction, isolation, and purification of this compound.
Section 1: Mycelial Culture of Hericium erinaceus
Successful isolation of this compound begins with the robust cultivation of H. erinaceus mycelium, as erinacines are typically found in the mycelia and not the fruiting bodies.[3] Submerged liquid fermentation is a common method for producing mycelial biomass rich in these compounds.
Protocol 1: Submerged Liquid Culture for this compound Production
This protocol is adapted from methodologies described for the production of erinacines from H. erinaceus.[4][5]
1.1 Media Preparation:
Prepare the liquid culture medium with the following composition per 1000 mL of deionized water[4]:
| Component | Concentration Range |
| Glucose | 25-50 g |
| Peptone | 2.5-5.0 g |
| MgSO₄ | 5.0-10 g |
| Ox Blood Serum | 5.0-15 g |
| Vitamin B₁ | 10-20 mg |
Note: The optimal concentrations may vary depending on the specific strain of H. erinaceus.
1.2 Inoculation and Fermentation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., MYG medium: 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose) with mycelia from a potato dextrose agar (PDA) plate.[3][6]
-
Incubate the seed culture at 25°C on a rotary shaker at 100-180 rpm for 7-10 days.[3][6]
-
Inoculate the final production medium with the seed culture (a 1:10 v/v ratio is common).[3][6]
-
Conduct the fermentation under the following conditions[4]:
-
Temperature: 20-30°C
-
Agitation: 150-200 rpm
-
Lighting: Dark conditions
-
Duration: 15-30 days
-
1.3 Mycelial Biomass Harvesting:
-
After the fermentation period, separate the mycelia from the fermentation broth by filtration.
-
Wash the harvested mycelial biomass with deionized water to remove residual medium components.
-
Dry the mycelia. A common method is oven-drying.
Section 2: Extraction and Purification of this compound
The following protocol for the extraction and purification of this compound is primarily based on a patented method.[4]
Protocol 2: Solvent Extraction and Chromatographic Purification of this compound
2.1 Extraction:
-
Take the dried H. erinaceus mycelium.
-
Perform a room temperature soaking extraction using ethyl acetate as the solvent.[4] The extraction should be repeated twice to ensure a high yield.
-
Combine the ethyl acetate extracts.
-
Concentrate the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
2.2 Chromatographic Purification:
This stage employs silica gel column chromatography to isolate this compound from the crude extract.
-
Column Preparation: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the prepared silica gel column.[4]
-
Elution: Perform a gradient elution using a chloroform-methanol solvent system. The volume ratio of the gradient should range from 40:1 to 40:10 (chloroform:methanol).[4]
-
Fraction Collection: Collect fractions of the eluate (e.g., 20 mL per fraction).[4]
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound. This can be done using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Pool the fractions containing this compound (typically fractions 50-60 in the described patent) and subject them to repeated column chromatography to obtain the purified compound.[4]
Quantitative Data Summary
The yield of this compound can vary based on the specific strain of H. erinaceus and the culture and extraction conditions.
| Parameter | Value | Source |
| This compound Yield (from patent examples) | ||
| Example 1 | ~55 mg | [4] |
| Example 2 | 65 mg | [4] |
| Example 3 | 56 mg | [4] |
| This compound Production in Submerged Culture | ||
| Maximum Concentration | 184 mg/L | [5] |
| Time to Maximum Concentration | 3 days | [5] |
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation [mdpi.com]
- 4. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 5. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Erinacine P in Biological Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Erinacine P in biological samples, such as human plasma. This compound, a cyathane-type diterpenoid from Hericium erinaceus, is a key precursor in the biosynthesis of other neurotrotrophic erinacines, such as Erinacine A. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies, drug metabolism research, and other preclinical and clinical applications.
Introduction
Erinacines are a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus. Several erinacines, notably Erinacine A, have demonstrated potent nerve growth factor (NGF) synthesis-stimulating activity, suggesting their potential as therapeutic agents for neurodegenerative diseases. This compound is a pivotal intermediate in the biosynthesis of other erinacines.[1] Given its role as a precursor, the quantitative analysis of this compound in biological matrices is crucial for understanding the pharmacokinetics and metabolism of erinacine-based therapeutics. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS. The methodology presented is adapted from established methods for the analysis of the structurally similar compound, Erinacine A, due to the limited availability of specific literature on this compound quantification.
Experimental
Materials and Reagents
-
This compound analytical standard (purity >95%)
-
Internal Standard (IS): (A suitable stable isotope-labeled this compound or a structurally similar compound not present in the matrix, e.g., Verapamil)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B
-
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Source Temperature: 350°C
-
IonSpray Voltage: 4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas: 50 psi
-
Turbo Gas: 50 psi
Data Acquisition and Processing
Data were acquired in the Multiple Reaction Monitoring (MRM) mode. The exact mass of this compound is 492.27231823 Da.[2] The proposed MRM transitions are based on this exact mass and predicted fragmentation patterns, which would involve the loss of the xylose moiety and other characteristic fragments.
Quantitative Data Summary
The following table summarizes the proposed quantitative parameters for the LC-MS/MS method for this compound, based on typical performance characteristics of similar assays for related compounds. These values should be established and validated in the user's laboratory.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
References
Application Notes and Protocols for Assessing the Neurotrophic Activity of Erinacine P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have garnered significant attention for their neurotrophic and neuroprotective properties.[1][2][3] Among them, Erinacine P, along with its precursor Erinacine Q, has been identified as a key contributor to the neurotrophic effects of H. erinaceus.[2] These compounds are of particular interest in the development of therapeutics for neurodegenerative diseases due to their ability to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth.[2][4][5] This document provides detailed protocols and application notes for assessing the neurotrophic activity of this compound, focusing on in vitro cell-based assays.
Data Presentation: Quantitative Analysis of Neurotrophic Effects
The following tables summarize quantitative data on the neurotrophic effects of erinacines from various studies. While specific data for this compound is limited in the public domain, the data for related erinacines provide a valuable benchmark for experimental design and data interpretation.
Table 1: Effect of Erinacine S on Neurite Outgrowth in Primary Neurons
| Cell Type | Erinacine S Concentration | Observation | Fold Increase vs. Control (Mean ± SEM) |
| Primary Cortical Neurons (CNS) | 1 µg/mL | Significant increase in total neurite length per neuron | ~1.5 |
| Primary DRG Neurons (PNS) | 1 µg/mL | Significant increase in total neurite length per neuron | ~1.3 |
*Data estimated from published graphs in Lin et al., 2023.[6] Statistical significance was reported as p < 0.05.
Table 2: Effect of Erinacine A on NGF-Induced Neurite Outgrowth in PC12 Cells
| Treatment | Concentration | Observation |
| Erinacine A + NGF | 0.3, 3, 30 µM | Dose-dependent enhancement of neurite outgrowth |
| NGF alone | 2 ng/mL | Baseline neurite outgrowth |
| Erinacine A alone | 30 µM | No significant neurite outgrowth |
This table summarizes the findings that erinacines often potentiate the effect of NGF.[1][7]
Experimental Protocols
Protocol 1: Assessment of Neurite Outgrowth in PC12 Cells
This protocol details the methodology for evaluating the ability of this compound to promote neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation.[4]
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated 24-well plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., DMEM with 1% HS). Treat the cells with varying concentrations of this compound, both in the presence and absence of a sub-optimal concentration of NGF (e.g., 2 ng/mL).[7] Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification:
-
A neurite-bearing cell is defined as a cell with at least one neurite that is equal to or longer than the diameter of the cell body.
-
Using image analysis software, measure the length of the longest neurite for at least 50 randomly selected cells per condition.
-
Calculate the percentage of neurite-bearing cells.
-
Protocol 2: Evaluation of Neurogenesis in Primary Neuronal Cultures
This protocol describes the assessment of this compound's effect on the survival and growth of primary neurons, providing a more physiologically relevant model.
Materials:
-
Primary cortical or dorsal root ganglion (DRG) neurons
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin solution
-
This compound
-
Poly-D-lysine or Poly-L-ornithine coated plates/coverslips
-
Microscope with fluorescence imaging capabilities
-
Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)
-
Secondary fluorescent antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Neuron Isolation and Plating: Isolate primary neurons from embryonic or neonatal rodents following established protocols and plate them on coated surfaces.
-
Treatment: After allowing the neurons to adhere (typically 24 hours), treat them with different concentrations of this compound.
-
Incubation: Culture the neurons for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against neuronal markers.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neuronal survival by counting the number of DAPI-positive nuclei that are also positive for the neuronal marker.
-
Measure neurite length and branching using appropriate software.
-
Mandatory Visualizations
Signaling Pathways
Erinacines have been shown to exert their neurotrophic effects through the activation of several key signaling pathways, primarily the TrkA/Erk1/2 and BDNF/PI3K/Akt pathways.[7][8]
Caption: this compound potentiates NGF-induced TrkA signaling.
Caption: Workflow for assessing neurotrophic activity.
Discussion and Conclusion
The protocols outlined in this document provide a framework for the systematic evaluation of this compound's neurotrophic activity. Researchers should note that the effects of erinacines can be cell-type specific and may depend on the presence of other neurotrophic factors like NGF.[1] It is recommended to perform dose-response studies to determine the optimal concentration of this compound. Furthermore, investigating the underlying molecular mechanisms through techniques such as Western blotting for key signaling proteins (e.g., phosphorylated Erk1/2, Akt) and gene expression analysis for neurotrophic factors can provide a more comprehensive understanding of this compound's bioactivity. The study of this compound and related compounds holds significant promise for the development of novel therapies for a range of neurological disorders.
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
Application Notes and Protocols: Utilizing Erinacines in Preclinical Models of Alzheimer's and Parkinson's Disease
Introduction
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have garnered significant interest for their neuroprotective and neurotrophic properties. While the user specified an interest in Erinacine P, a comprehensive review of current literature reveals that preclinical research in Alzheimer's (AD) and Parkinson's (PD) disease models has predominantly focused on Erinacine A, with some studies also investigating Erinacine C and S. This compound is identified as a biosynthetic precursor to other erinacines[1].
Therefore, these application notes will focus primarily on Erinacine A as the model compound, for which extensive data and established protocols exist. The methodologies and findings presented here are synthesized from multiple studies to provide a practical guide for researchers exploring the therapeutic potential of erinacines in neurodegenerative disease models.
Section 1: Efficacy of Erinacine A in Alzheimer's Disease Models
Erinacine A has been shown to mitigate key pathological features of Alzheimer's disease in preclinical models. The primary model cited is the APPswe/PS1dE9 transgenic mouse, which develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
Quantitative Data Summary: Alzheimer's Disease Models
| Model System | Treatment & Dosage | Duration | Key Outcomes | Reference |
| APPswe/PS1dE9 Mice | Erinacine A-enriched H. erinaceus mycelium (EAHEM) (300 mg/kg/day) | 30 days | Reduced cerebral Aβ plaque burden (non-compact structures); Increased Insulin-Degrading Enzyme (IDE) levels; Diminished plaque-activated microglia and astrocytes; Increased NGF/proNGF ratio; Promoted hippocampal neurogenesis.[2][3] | [2][3] |
| APPswe/PS1dE9 Mice (Metabolically Stressed) | Erinacines | Not Specified | Reduced Aβ plaque burden; Suppressed hyperactivated glial responses; Enhanced neurogenesis; Lowered fasting blood glucose and insulin.[4] | [4] |
| SAMP8 Mice (Senescence Model) | EAHEM (108, 215, 431 mg/kg/day) | 12 weeks | Improved learning and memory; Reduced Aβ plaque area; Decreased iNOS activity and TBARS levels in the brain.[3] | [3] |
Experimental Protocol: Aβ Plaque Reduction in APPswe/PS1dE9 Mice
This protocol outlines an in vivo study to assess the efficacy of Erinacine A in an Alzheimer's disease mouse model.
1. Animal Model:
-
Species: APPswe/PS1dE9 transgenic mice.
-
Age: 5 months (at the start of treatment).
-
Housing: Standard housing conditions with a 12h light/dark cycle and ad libitum access to food and water.
2. Treatment Formulation and Administration:
-
Test Article: Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) or purified Erinacine A.
-
Vehicle: To be determined based on the solubility of the test article (e.g., sterile water, 0.5% carboxymethylcellulose).
-
Dosage: Based on literature, a starting dose of 300 mg/kg/day for EAHEM can be used[3]. For purified Erinacine A, doses may range from 1 to 10 mg/kg[5].
-
Administration: Daily oral gavage.
-
Duration: 30 consecutive days[2].
3. Experimental Groups:
-
Group 1 (Control): Wild-type mice receiving vehicle.
-
Group 2 (AD Model): APPswe/PS1dE9 mice receiving vehicle.
-
Group 3 (Treatment): APPswe/PS1dE9 mice receiving the test article.
4. Endpoint Analysis (Post-Treatment):
-
Tissue Collection: Mice are euthanized, and brains are perfused with saline followed by 4% paraformaldehyde. Brains are harvested and post-fixed.
-
Immunohistochemistry:
-
Brain hemispheres are sectioned (e.g., 30-40 µm thickness).
-
Sections are stained with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Staining for Iba1 (microglia) and GFAP (astrocytes) is performed to assess neuroinflammation.
-
-
Biochemical Analysis:
-
Data Analysis: Plaque load is quantified using image analysis software (e.g., ImageJ) as the percentage of the stained area in the cortex and hippocampus. Biochemical data are analyzed using appropriate statistical tests (e.g., ANOVA).
Visualization: Alzheimer's Disease Experimental Workflow
Caption: Workflow for assessing Erinacine A in a mouse model of Alzheimer's Disease.
Section 2: Efficacy of Erinacine A in Parkinson's Disease Models
Erinacine A demonstrates significant neuroprotective effects in models of Parkinson's disease by preserving dopaminergic neurons and improving motor function. The most common models involve the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or LPS (lipopolysaccharide) to induce dopaminergic cell death and neuroinflammation.
Quantitative Data Summary: Parkinson's Disease Models
| Model System | Treatment & Dosage | Duration | Key Outcomes | Reference |
| MPTP-induced Mice | Erinacine A (1 mg/kg, post-treatment) | Not Specified | Rescued motor deficits; Increased tyrosine hydroxylase (TH)-positive cells in the substantia nigra (75% recovery vs. 5% in MPTP group).[7] | [7] |
| MPTP-induced Mice | EAHEM (containing 3 mg/g Erinacine A) | 25 days (pretreatment) | Improved motor deficits (rotarod); Ameliorated dopaminergic lesions in the striatum and substantia nigra.[6] | [6] |
| LPS-induced Rats | Erinacine A (5 mg/kg, oral gavage) | 5 weeks (pretreatment) | Ameliorated motor dysfunction (rotarod and amphetamine-induced rotation); Protected dopaminergic neurons from LPS-induced neuroinflammation.[5][8] | [5][8] |
| MPP+ treated N2a cells | Erinacine A | 24 hours | Reduced neurotoxicity; Activated pro-survival pathways (PAK1, AKT); Reduced cell death pathways (IRE1α, TRAF2).[1][7] | [1][7] |
Experimental Protocol: Neuroprotection in the MPTP Mouse Model
This protocol details a study to evaluate the therapeutic (post-treatment) effect of Erinacine A on MPTP-induced dopaminergic neurodegeneration.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standard conditions.
2. MPTP Intoxication:
-
Toxin: MPTP-HCl, dissolved in sterile saline.
-
Administration: Intraperitoneal (i.p.) injection.
-
Regimen: A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. All procedures must be performed in a certified biosafety cabinet.
3. Treatment Formulation and Administration:
-
Test Article: Purified Erinacine A.
-
Vehicle: Saline or other appropriate vehicle.
-
Dosage: 1 mg/kg[7].
-
Administration: i.p. injection or oral gavage, starting after the final MPTP injection (post-treatment model).
-
Duration: Daily for 7-14 days.
4. Experimental Groups:
-
Group 1 (Control): Saline injection only.
-
Group 2 (MPTP Model): MPTP injection followed by vehicle treatment.
-
Group 3 (Treatment): MPTP injection followed by Erinacine A treatment.
5. Behavioral and Endpoint Analysis:
-
Behavioral Testing (e.g., Day 7 post-MPTP):
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on an accelerating rotating rod, and the latency to fall is recorded[5].
-
-
Tissue Collection (e.g., Day 14 post-MPTP):
-
Mice are euthanized, and brains are harvested.
-
-
Immunohistochemistry:
-
Brains are sectioned through the substantia nigra and striatum.
-
Sections are stained with an antibody against Tyrosine Hydroxylase (TH) to identify and count surviving dopaminergic neurons.
-
-
Western Blot Analysis:
Visualization: Key Neuroprotective Signaling Pathways of Erinacine A
Caption: Erinacine A neuroprotective mechanisms in Parkinson's disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. erinacine-a-enriched-hericium-erinaceus-mycelium-ameliorates-alzheimer-s-disease-related-pathologies-in-appswe-ps1de9-transgenic-mice - Ask this paper | Bohrium [bohrium.com]
- 3. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice [mdpi.com]
- 4. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Preparation of a Stable Stock Solution of Erinacine P
Audience: Researchers, scientists, and drug development professionals.
Abstract: Erinacine P is a cyathane-xyloside and a key biosynthetic precursor to other erinacines, such as Erinacine A and B, isolated from the mycelia of Hericium erinaceus.[1][2] While its downstream metabolites have been extensively studied for their neuroprotective and other biological activities, detailed methodologies for preparing and storing stable stock solutions of this compound are not widely published. This document provides a comprehensive, proposed protocol for the preparation, handling, and stability assessment of this compound stock solutions, developed by extrapolating data from related compounds and published analytical methods. It includes protocols for its initial isolation, stock solution preparation, and a method for assessing its stability over time.
Introduction to this compound
This compound is a diterpenoid found in the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). It serves as a crucial intermediate in the biosynthesis of other neurotrophically active erinacines.[2] Its structural relatives, particularly Erinacine A, are potent stimulators of Nerve Growth Factor (NGF) synthesis and have demonstrated significant neuroprotective effects in various preclinical models.[3][4] Given its role as a parent compound, the availability of pure, stable this compound is essential for further research into the biosynthesis of erinacines, its potential biological activities, and for use as a reference standard in analytical chemistry.
This application note addresses the critical need for a standardized methodology to prepare stable stock solutions of this compound for research and development purposes.
Quantitative Data Summary
The following tables summarize key parameters for the production and analysis of this compound.
Table 1: Culture Medium Composition for this compound Production via H. erinaceus Fermentation Data derived from patent CN101736069B.[5]
| Component | Concentration per 1000 mL |
| Glucose | 25 - 50 g |
| Peptone | 2.5 - 5.0 g |
| MgSO₄ | 5.0 - 10 g |
| Ox Blood Serum | 5.0 - 15 g |
| Vitamin B₁ | 10 - 20 mg |
| Water | To 1000 mL |
Table 2: Proposed Solvents and Storage Conditions for this compound Stock Solutions Conditions are proposed based on the extraction solvents used for this compound and solubility data for the related compound, Erinacine A.[5][6][7][8]
| Solvent | Proposed Concentration | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Notes |
| Ethyl Acetate | 1-10 mg/mL | 4°C | -20°C or -80°C | Used as an extraction solvent, suggesting good solubility.[5] |
| Acetonitrile | 1-10 mg/mL | 4°C | -20°C or -80°C | Erinacine A is soluble in acetonitrile.[6][7] |
| Methanol | 1-10 mg/mL | 4°C | -20°C or -80°C | Erinacine A is soluble in methanol.[6][7] |
| Dimethyl Sulfoxide (DMSO) | 1-20 mg/mL | Room Temperature | -20°C or -80°C | Common solvent for preparing stock solutions for biological assays. |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis Based on methodology described for the analysis of erinacines.[9]
| Parameter | Specification |
| Column | C18 (e.g., Crestpack C18S, 150 x 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile:Water (40:70, v/v) |
| Flow Rate | 2.5 mL/min |
| Detection Wavelength | 210 nm |
| Reported Retention Time | 18.9 min |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is based on the method described in patent CN101736069B for preparing this compound.[5]
3.1.1 Fermentation
-
Prepare the culture medium as specified in Table 1 .
-
Inoculate the sterile medium with Hericium erinaceus mycelia.
-
Incubate the culture at 20-30°C with shaking (150-200 rpm) in darkness for 15-30 days.
3.1.2 Extraction
-
Separate the mycelia from the fermentation broth by filtration.
-
Lyophilize or air-dry the collected mycelia.
-
Soak the dried mycelia in ethyl acetate at room temperature for 24 hours.
-
Filter to collect the ethyl acetate extract.
-
Repeat the soaking extraction process on the mycelia a second time to maximize yield.
-
Combine the two ethyl acetate extracts and concentrate under vacuum to obtain a crude extract.
3.1.3 Purification
-
Prepare a silica gel column for chromatography.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the silica gel column.
-
Perform gradient elution using a chloroform-methanol solvent system, starting with a volume ratio of 40:1 and gradually increasing the methanol content to 40:10.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Combine fractions containing pure this compound and evaporate the solvent to yield the purified compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Erinacine A | Monstera | Cycloartane diterpenes | TargetMol [targetmol.com]
- 9. cybermedlife.eu [cybermedlife.eu]
Application of Erinacine P in High-Throughput Screening for Neuroactive Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic and neuroprotective properties.[1][2][3] Among them, Erinacine P has been identified as a key precursor in the biosynthesis of other erinacines and exhibits significant neurotrophic effects.[4] This application note provides a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel neuroactive compounds. This compound's ability to promote neuronal survival and stimulate neurite outgrowth makes it an excellent positive control and a benchmark compound for screening libraries.[4][5] The protocols outlined below are designed for researchers in drug discovery and neuroscience seeking to establish cell-based assays for the identification of compounds with therapeutic potential for neurodegenerative diseases.
Key Concepts and Mechanisms of Action
Erinacines, including this compound, exert their neuroprotective effects through a variety of mechanisms:
-
Stimulation of Nerve Growth Factor (NGF) Synthesis: Several erinacines have been shown to induce the expression of NGF, a crucial neurotrophin for neuronal survival, differentiation, and function.[4][5][6][7]
-
Activation of Pro-survival Signaling Pathways: Erinacines activate key intracellular signaling cascades that promote cell survival, such as the PAK1/AKT/LIMK2 and MEK pathways.[4][8]
-
Antioxidant and Anti-inflammatory Effects: Erinacines A and C have been shown to induce the transcription factor Nrf2, a master regulator of the antioxidant response, and reduce the production of pro-inflammatory cytokines.[1][2][9]
-
Modulation of Neurotransmitter Systems: Evidence suggests that erinacines may influence neurotransmitter systems, contributing to their neuroprotective effects.
Data Presentation
The following tables summarize quantitative data on the effects of various erinacines, which can serve as a reference for designing HTS assays with this compound.
Table 1: Neurotrophic Effects of Erinacines on PC12 Cells
| Erinacine | Concentration | Effect | Reference |
| Erinacine A | 30 µM | Potentiated NGF-induced neurite outgrowth | [5] |
| This compound | Not specified | Promoted neurite growth | [4] |
| Erinacine S | 1 µg/mL | Enhanced neurite outgrowth | [10] |
| Erinacines W, X, Y, ZA | Not specified | Showed significant neurotrophic effects | [4] |
Table 2: Neuroprotective Effects of Erinacines
| Erinacine | Model System | Effect | Mechanism | Reference |
| Erinacine A | MPTP model of Parkinson's disease | Reduced neurotoxicity | Activated PAK1, AKT, LIMK2, MEK survival pathways | [4][8] |
| Erinacine C | Mild traumatic brain injury model | Prevented neuron injury | Activated Nrf2 pathway, increased antioxidant enzymes | [9] |
| Erinacine A | N2a cell model of Parkinson's Disease | Ameliorated MPP+-induced apoptosis | Induced anti-apoptotic factors (PAK1, AKT, LIMK2) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to an HTS campaign for neuroactive compounds, using this compound as a reference.
Protocol 1: High-Throughput Neurite Outgrowth Assay in PC12 Cells
This protocol is designed for screening chemical libraries for compounds that promote neurite outgrowth, a hallmark of neuronal differentiation.
Materials:
-
PC12 cells
-
Poly-L-lysine or collagen-coated 96-well or 384-well microplates
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Low-serum medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound (as a positive control)
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed PC12 cells onto poly-L-lysine or collagen-coated microplates at a density optimized for neurite outgrowth analysis (e.g., 5,000-10,000 cells/well).
-
Cell Adhesion: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2 ng/mL) to sensitize the cells.[5]
-
Add test compounds from the screening library to the wells at various concentrations.
-
Include wells with:
-
Vehicle control (e.g., DMSO)
-
Positive control (this compound at a pre-determined optimal concentration)
-
Negative control (low-serum medium without NGF)
-
-
-
Incubation: Incubate the plates for 48-72 hours to allow for neurite outgrowth.
-
Immunofluorescence Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization solution.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify parameters such as:
-
Percentage of neurite-bearing cells
-
Average neurite length per cell
-
Number of neurites per cell
-
Total neurite length per well
-
-
Protocol 2: Cell Viability/Neuroprotection Assay
This protocol is used to identify compounds that protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons
-
96-well or 384-well microplates
-
Cell culture medium
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), MPP+, glutamate)
-
This compound (as a positive control)
-
Test compounds
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into microplates at an appropriate density.
-
Compound Pre-treatment: Incubate the cells with test compounds and this compound for a defined period (e.g., 2-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (excluding the vehicle control wells).
-
Incubation: Incubate the plates for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated, non-toxin control.
Mandatory Visualizations
Caption: High-throughput screening workflow for neurite outgrowth.
Caption: Simplified signaling pathways modulated by erinacines.
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 5. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway [mdpi.com]
- 6. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erinacine P Extraction from Fungal Biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Erinacine P from fungal biomass, primarily Hericium erinaceus.
Troubleshooting Guide
Issue: Low or No Detectable this compound Yield
Possible Cause 1: Suboptimal Extraction Solvent
-
Question: My this compound yield is consistently low. Could my choice of solvent be the issue?
-
Answer: Yes, the extraction solvent is critical. While various erinacines are often extracted with aqueous ethanol, for this compound, which is a precursor to other erinacines like A and B, ethyl acetate has been shown to be effective for initial extraction.[1] If you are using a highly polar solvent system, you may be leaving this compound behind. Consider switching to or performing a sequential extraction with a less polar solvent like ethyl acetate.
Possible Cause 2: Inefficient Extraction Method
-
Question: I am using solvent soaking, but the yield is poor. Are there more efficient methods?
-
Answer: Static soaking can be inefficient. Methods that increase the interaction between the solvent and the biomass can significantly improve yields. Consider incorporating techniques like ultrasonication or reflux extraction.[2] Pre-treatment of the fungal biomass with enzymatic or acid hydrolysis has also been shown to improve the extraction yield of erinacines by breaking down the cell walls.[2][3]
Possible Cause 3: Non-Optimal Extraction Parameters
-
Question: I am using an appropriate solvent and method, but my yields are still not optimal. What parameters should I investigate?
-
Answer: Several factors influence extraction efficiency. For solvent-based extractions, key parameters to optimize include:
-
Liquid-to-Material Ratio: A ratio of around 30:1 to 32:1 (mL/g) has been found to be optimal for erinacine extraction.[2][3][4]
-
Ethanol/Water Ratio (if using ethanol): An ethanol concentration of approximately 65% has been identified as optimal in some studies.[2][3]
-
Extraction Temperature: Higher temperatures can improve extraction efficiency, but excessive heat can degrade the target compounds. A temperature of around 62°C has been suggested as optimal.[2][3]
-
Extraction Time: Longer extraction times can increase yield up to a point, after which degradation may occur. An extraction time of about 30 minutes has been recommended.[2][3]
-
Possible Cause 4: Fungal Strain and Cultivation Conditions
-
Question: Could the fungal strain I am using be the reason for low this compound levels?
-
Answer: Absolutely. The production of erinacines, including this compound, is highly dependent on the strain of Hericium erinaceus and the cultivation conditions.[5][6] The composition of the culture medium, particularly the carbon and nitrogen sources, as well as the addition of inorganic salts, can significantly impact the biosynthesis of these compounds.[7][8] It has been noted that this compound production can be time-dependent, with concentrations peaking in the early stages of fermentation before being converted to other erinacines.[9]
Possible Cause 5: Inaccurate Quantification
-
Question: How can I be sure that my quantification of this compound is accurate?
-
Answer: Accurate quantification requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][10][11][12] Ensure your HPLC method is optimized for this compound, including the choice of column (e.g., C18), mobile phase, and detection wavelength.[5][11][12] Using a certified reference standard for this compound is crucial for accurate calibration and quantification.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting protocol for this compound extraction?
A1: A good starting point would be a solvent extraction using ethyl acetate at room temperature. The dried and powdered fungal mycelium can be soaked in ethyl acetate, followed by filtration and concentration of the extract. For purification, silica gel column chromatography with a chloroform-methanol gradient system can be employed.[1]
Q2: How can I improve the purity of my this compound extract?
A2: For purification, column chromatography is a common and effective method. Silica gel chromatography using a gradient elution with a solvent system like chloroform-methanol has been successfully used to isolate this compound.[1] For higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective for separating erinacines.[5][6]
Q3: Is it possible to convert this compound to other erinacines like A and B?
A3: Yes, this compound is a known parental metabolite of other cyathane-xylosides and its biomimetic conversion into Erinacines A and B has been reported.[9]
Q4: What are the optimal conditions for ultrasonic-assisted extraction of erinacines?
A4: While specific optimization for this compound is less documented, studies on Erinacine A using ultrasonic extraction have shown optimal conditions to be around 80% ethanol, an extraction time of 45 minutes, and a solvent-to-material ratio of 30:1 (mL/g).[13] These parameters can serve as a starting point for optimizing this compound extraction.
Q5: Where in the fungal lifecycle is this compound typically found?
A5: Erinacines, including this compound, are primarily found in the mycelium of Hericium erinaceus, not in the fruiting body.[8][14] The concentration of different erinacines can vary depending on the growth stage and cultivation conditions.[9]
Data Presentation
Table 1: Optimized Parameters for Erinacine Extraction using Reflux Method [2][3][4]
| Parameter | Optimal Value |
| Liquid/Material Ratio | 32 mL/g |
| Ethanol/Water Ratio | 65% |
| Extraction Temperature | 62 °C |
| Extraction Time | 30 min |
| Predicted Yield | ~3.28% |
Table 2: Comparison of Erinacine A Yields with Different Strains and Methods
| Strain/Method | Erinacine A Content (mg/g) | Erinacine A Yield (mg/L) | Reference |
| Wild Strain HeG (Submerged Cultivation) | 42.16 | 358.78 | [5][6] |
| Strain HeC9 (Submerged Cultivation) | 21.15 | - | [5] |
| Optimized Submerged Cultivation | 14.44 | 225 | [6] |
| Solid-State Cultivation | 165.36 | - | [6][8] |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of this compound from Hericium erinaceus mycelium.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical approach to troubleshooting low yields during this compound extraction.
References
- 1. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. grapeking.com.tw [grapeking.com.tw]
- 13. mdpi.com [mdpi.com]
- 14. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Erinacine P Stability in Aqueous Solutions: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erinacine P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.
Disclaimer: Published data on the stability of isolated this compound in aqueous solutions is limited. The information provided here is based on general principles of phytochemical stability, knowledge of related compounds, and data from the production and extraction of erinacines. We strongly recommend that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
While specific degradation kinetics for isolated this compound are not well-documented, based on its chemical structure (a diterpenoid glycoside) and information from the extraction of erinacines, the following factors are likely to influence its stability:
-
pH: Glycosidic bonds can be susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to maintain an appropriate pH for your solution.
-
Temperature: Elevated temperatures can accelerate the degradation of many phytochemicals. During the extraction of erinacines, high temperatures have been shown to negatively impact yield, suggesting thermal sensitivity.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of complex organic molecules.
-
Enzymatic Degradation: If working with crude extracts or in biological systems, enzymes such as glycosidases could cleave the xylose sugar moiety from the erinacine core.
-
Oxidation: The presence of oxidizing agents in the solution could potentially lead to the degradation of this compound.
Q2: How should I prepare and store a stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent and store them at low temperatures.
-
Solvent Selection: While Erinacine A is soluble in acetonitrile and methanol, it is advisable to use a high-purity grade of these solvents for preparing stock solutions of this compound. For cell culture experiments, dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous media.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Precipitation of this compound in aqueous solutions can be due to its limited solubility. Here are some steps to address this issue:
-
Check the Concentration: You may have exceeded the solubility limit of this compound in your aqueous buffer. Try preparing a more dilute solution.
-
Consider a Co-solvent: If your experimental design allows, the addition of a small percentage of an organic co-solvent (like DMSO or ethanol) can improve the solubility of this compound in aqueous solutions.
-
Gentle Warming and Sonication: Briefly and gently warming the solution (e.g., to 37°C) or using a sonicator bath may help to redissolve the precipitate. However, be cautious with temperature to avoid degradation.
Q4: I suspect my this compound has degraded. How can I confirm this?
The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: An HPLC method can be used to monitor the concentration of this compound over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Bioactivity Assay: If you are using this compound for its biological activity, a loss of efficacy in your assay compared to a freshly prepared standard could suggest degradation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound stability.
Problem: Loss of biological activity in an experiment.
Caption: Troubleshooting workflow for loss of biological activity.
Problem: Visible changes in the this compound solution (e.g., color change, precipitation).
If you observe physical changes in your this compound solution, it is a strong indicator of instability or solubility issues. Refer to the FAQ on precipitation and consider analyzing the solution by HPLC to check for chemical degradation.
Data on Factors Affecting Erinacine Stability
While quantitative data on the stability of isolated this compound is scarce, the following table summarizes factors known to affect the yield and stability of erinacines during production and extraction, which are likely to be relevant for the stability of this compound in aqueous solutions.
| Factor | Observation | Implication for Aqueous Solution Stability |
| Temperature | Extraction yields of erinacines decrease at temperatures above 70°C.[1] | This compound is likely thermolabile. Avoid high temperatures when preparing and storing solutions. |
| Time | The concentration of this compound in fermentation broth peaks around day 3 and then declines. | This compound is susceptible to conversion or degradation over time in aqueous environments. |
| pH | An acidic pH of 4.5 is often optimal for the production of some erinacines. | The stability of this compound is likely pH-dependent. It is advisable to buffer aqueous solutions and determine the optimal pH for stability. |
Experimental Protocols
Given the limited availability of stability data, researchers are encouraged to perform their own stability studies. Below is a general protocol for assessing the stability of this compound in an aqueous solution using HPLC.
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer at different temperature conditions over time.
Materials:
-
This compound solid compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber HPLC vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline (100% concentration).
-
Incubation: Aliquot the remaining working solution into several amber HPLC vials and incubate them at the different selected temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition and analyze its content by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage of remaining this compound against time for each temperature.
Caption: Experimental workflow for assessing this compound stability.
Signaling Pathways and Biosynthetic Relationships
This compound is a key intermediate in the biosynthesis of other important erinacines, such as Erinacine A and B. This biosynthetic conversion is a crucial aspect to consider, as it represents a form of "instability" within a biological context.
Caption: Biosynthetic relationship of this compound to other erinacines.
References
Technical Support Center: Overcoming Poor Solubility of Erinacine P for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Erinacine P in preclinical in vivo studies.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when preparing this compound formulations for in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to an aqueous vehicle. | This compound is a hydrophobic compound with low aqueous solubility. | 1. Increase the concentration of the organic co-solvent. For example, if using a DMSO/saline solution, incrementally increase the percentage of DMSO. 2. Utilize a surfactant. Surfactants can help to form micelles that encapsulate the hydrophobic drug, increasing its stability in aqueous solutions. 3. Employ cyclodextrins. These can form inclusion complexes with this compound, enhancing its aqueous solubility. |
| The formulation is too viscous for injection. | High concentrations of certain co-solvents (e.g., high molecular weight PEGs) or other excipients can increase viscosity. | 1. Select a less viscous co-solvent. Consider using ethanol or a lower molecular weight PEG. 2. Gently warm the formulation. This can temporarily reduce viscosity for easier administration. Ensure the temperature is not high enough to degrade this compound. 3. Optimize the concentration of excipients. Use the minimum concentration of viscosity-inducing agents required for solubilization. |
| Inconsistent results are observed between different batches of the formulation. | Variability in the preparation process, such as temperature, mixing speed, or order of addition of components. | 1. Standardize the formulation protocol. Document every step with precise measurements and conditions. 2. Ensure complete dissolution at each step. Visually inspect for any undissolved particles before proceeding. 3. Prepare fresh formulations for each experiment. Avoid long-term storage of liquid formulations unless stability has been thoroughly validated. |
| Signs of toxicity or irritation are observed in animal subjects after administration. | The vehicle itself may be causing adverse effects at the concentration used. | 1. Consult animal toxicity data for the excipients. Ensure that the concentration of each component is within the generally regarded as safe (GRAS) limits for the specific animal model and route of administration. 2. Reduce the concentration of potentially toxic co-solvents like DMSO to the lowest effective level. 3. Consider alternative, less toxic solubilization strategies, such as lipid-based formulations or nanosuspensions. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: Specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, its chemical structure as a cyathane diterpenoid suggests it is poorly soluble in water. Qualitative information indicates that this compound is soluble in organic solvents such as ethyl acetate and mixtures of chloroform and methanol. For research purposes, a stock solution can be prepared in a solvent like dimethyl sulfoxide (DMSO).
Q2: What are the recommended starting points for formulating this compound for oral administration in animal studies?
A2: Based on studies with structurally similar erinacines, a common approach for oral administration is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute it with an aqueous vehicle. A typical starting formulation for oral gavage in rodents might be a suspension or solution in a vehicle containing up to 10% DMSO in distilled water or saline.
Q3: How can I prepare this compound for intravenous (IV) injection?
A3: For intravenous administration, ensuring complete solubilization and avoiding precipitation upon injection into the bloodstream is critical. Studies on other erinacines have utilized pure DMSO as a vehicle for IV injection[1]. However, the volume of DMSO administered should be kept to a minimum to avoid toxicity. Another approach is to use a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG), which is then diluted with a suitable aqueous solution like saline just before injection.
Q4: Are there more advanced formulation strategies to improve the bioavailability of this compound?
A4: Yes, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.
Q5: What are the known biological targets or signaling pathways of this compound?
A5: this compound has been shown to have neurotrophic effects[2]. While the specific signaling pathways for this compound are not yet fully elucidated, cyathane diterpenoids, as a class, are known to stimulate nerve growth factor (NGF) synthesis[3]. The neurotrophic effects of NGF are primarily mediated through the Trk family of receptors, which in turn activate downstream signaling cascades including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways[3]. It is plausible that this compound exerts its neurotrophic effects through similar mechanisms.
Quantitative Data Summary
The following table summarizes solubility and bioavailability data for Erinacine A and S, which can serve as a reference for formulating the structurally related this compound.
| Compound | Solubility Information | In Vivo Administration & Bioavailability |
| Erinacine A | Soluble in acetonitrile and methanol[4]. | Oral: Administered as a Hericium erinaceus mycelia extract in distilled water containing 10% DMSO. Absolute bioavailability in rats was 24.39%[5]. Intravenous: Dissolved in DMSO for administration to rats[5]. |
| Erinacine S | Hydrophobic and insoluble in water[6]. | Oral: Administered as a Hericium erinaceus mycelia extract. Absolute bioavailability in rats was 15.13%[1][6]. Intravenous: Dissolved in DMSO for administration to rats[1]. |
| This compound | Soluble in ethyl acetate and chloroform-methanol mixtures[7]. No quantitative data available. | No specific in vivo formulation or bioavailability data for pure this compound is readily available in the literature. |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Oral Gavage
This protocol provides a general method for preparing a simple suspension of this compound for oral administration in rodents.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the weighed this compound in a minimal volume of DMSO. For example, for a final concentration of 10 mg/mL in a vehicle with 10% DMSO, first dissolve 100 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing can aid dissolution.
-
Vehicle Preparation: In a separate container, prepare the aqueous vehicle. This can be sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution for a more stable suspension.
-
Dispersion: While stirring the aqueous vehicle, slowly add the this compound/DMSO solution. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Administration: Use the freshly prepared suspension for oral gavage. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Preparation of an this compound Formulation for Intravenous Injection (using a co-solvent system)
This protocol outlines a method for preparing an this compound solution for IV injection, which should be performed with caution and optimized for the specific experimental needs.
-
Weighing: Accurately weigh the required amount of this compound.
-
Co-solvent Preparation: Prepare a co-solvent mixture. A common example is a 1:1 ratio of DMSO and PEG 400.
-
Dissolution: Dissolve the this compound in the co-solvent mixture. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Dilution (perform immediately before injection): Slowly dilute the this compound solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the organic co-solvents should be minimized to reduce potential toxicity.
-
Administration: Administer the freshly prepared solution intravenously. Visually inspect the solution for any signs of precipitation before and during administration.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: A flowchart illustrating the general steps for preparing this compound formulations for oral and intravenous administration.
Postulated Neurotrophic Signaling Pathway for Cyathane Diterpenoids
Caption: A diagram of the potential signaling cascade initiated by this compound, leading to neurotrophic effects, based on known mechanisms of similar compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Signaling pathways mediating anti-apoptotic action of neurotrophins | Acta Neurobiologiae Experimentalis [ane.pl]
- 5. Three new cyathane diterpenes with neurotrophic activity from the liquid cultures of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Erinacine P Bioassays: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Erinacine P bioassays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my neurite outgrowth assay results?
High variability in neurite outgrowth assays is a common issue that can stem from multiple sources, ranging from cell health to assay execution.[1] Key factors include inconsistent cell seeding density, poor cell viability, variability in compound preparation, and issues with imaging and quantification.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistent passage numbers, seeding densities, and media formulations. Refer to general cell culture best practices to minimize variability.[2][3]
-
Optimize Seeding Medium: Using an inappropriate seeding medium can lead to poor neuron health and death. Always use the medium recommended by the cell line manufacturer.[1]
-
Assess Compound Quality: The purity and stability of your this compound sample are critical. Inconsistent extraction or degradation can lead to variable results. This compound is known to be a precursor to other erinacines like A and C, and its concentration can change depending on culture time and conditions.[4][5][6]
-
Control for Solvent Toxicity: If using a solvent like DMSO, test its effect on your specific neurons to determine the optimal non-toxic concentration.[1]
-
Refine Staining and Imaging: Staining procedures, especially those requiring multiple wash steps like tubulin immunostaining, can introduce well-to-well variation.[1] Consider automated imaging and analysis to ensure unbiased quantification of neurite length and branching.[7][8]
Q2: My cells show signs of toxicity after treatment with my this compound extract. What could be the cause?
Cell toxicity can be caused by the compound itself, impurities from the extraction process, or the solvent used for delivery.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Use a standard cell viability assay (e.g., MTT, Calcein AM) to determine the cytotoxic concentration of your this compound extract. This will help you select a non-toxic concentration range for your neurite outgrowth experiments.
-
Evaluate Purity of the Extract: Crude extracts may contain other metabolites from the Hericium erinaceus mycelia that could be cytotoxic. High-purity this compound is essential for accurate results.[9] High temperatures during extraction can also destroy the biological activity of erinacines.[10][11]
-
Check Solvent Concentration: As mentioned previously, high concentrations of solvents like DMSO can be toxic to neuronal cells.[1] Ensure the final solvent concentration in your culture medium is well below the toxic threshold for your cell line.
-
Review Extraction Protocol: The extraction method significantly impacts the final product. Factors like solvent choice (e.g., 75% ethanol), temperature (e.g., 50-70°C), and duration (e.g., 30 min) are critical for obtaining a high-yield, high-purity product without degradation.[9][10][11]
Q3: I am not observing the expected neurotrophic effect of this compound. What should I check?
A lack of effect could be due to issues with the compound, the cell model, or the assay sensitivity.
Troubleshooting Steps:
-
Verify Compound Identity and Activity:
-
Purity and Integrity: Confirm the purity of your this compound sample using HPLC.[9][12] this compound is a precursor, and its stability and conversion to other active erinacines can be time-dependent.[4][6] Production can be optimized by adjusting culture medium components and fermentation time.[4][13]
-
Storage: Ensure the compound is stored correctly to prevent degradation. Lyophilized growth factors and similar compounds are more stable when stored concentrated at -20°C or lower and should not be subjected to repeated freeze-thaw cycles.[14]
-
-
Assess Cell Model Responsiveness:
-
Positive Control: Always include a known neurotrophic factor, such as Nerve Growth Factor (NGF) for PC12 cells or Brain-Derived Neurotrophic Factor (BDNF) for SH-SY5Y cells, as a positive control to confirm that your cells are capable of producing neurites.[15]
-
Cell Line Health: Ensure cells are healthy and not stressed. Perform regular cell counts and viability checks.[2]
-
-
Check Signaling Pathway Activation:
-
Erinacines are known to stimulate NGF synthesis and activate downstream signaling pathways like ERK and PI3K/Akt.[16][17] If no neurite outgrowth is observed, use Western blotting to check for the phosphorylation of key proteins in these pathways (e.g., p-TrkA, p-ERK, p-Akt) to see if the compound is engaging its target.
-
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing issues with your this compound bioassays.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Data & Protocols
Table 1: Troubleshooting Guide for Neurite Outgrowth Assays
This table outlines common problems, their potential causes, and solutions. (Adapted from[1])
| Problem | Possible Cause | Solution |
| Neurons not growing or dying | Inappropriate seeding medium | Use the correct medium as specified by the manufacturer's protocol. |
| DMSO or other solvent toxicity | Test a range of solvent concentrations to find the non-toxic threshold for your cells. | |
| Poor quality of this compound extract | Verify the purity and integrity of the compound via HPLC. | |
| Sub-optimal culture conditions | Regularly check incubator CO2 levels, temperature, and humidity. | |
| Inconsistent neurite formation | Cell seeding density is not uniform | Ensure a single-cell suspension before plating and mix gently before dispensing into wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Variation in staining procedure | Use an automated plate washer for staining steps to improve consistency. | |
| High background in imaging | Non-specific antibody binding | Optimize primary and secondary antibody concentrations and include appropriate blocking steps. |
| Autofluorescence | Use imaging media without phenol red and select fluorophores with minimal spectral overlap. |
Table 2: Optimized Extraction Parameters for Erinacines
The yield and purity of erinacines are highly dependent on the extraction process.[10][11]
| Parameter | Optimal Condition | Rationale |
| Solvent | 65-75% Ethanol in Water | Provides a good balance of polarity for extracting cyathane diterpenoids.[9][10] |
| Temperature | 60-70°C | Increases extraction efficiency. Temperatures above this range can cause degradation of erinacines.[10][11] |
| Time | 30 minutes | Sufficient for effective extraction without significant compound degradation.[10][11] |
| Liquid/Material Ratio | 30:1 to 32:1 (mL/g) | Ensures the powdered mycelia are fully saturated for maximal yield.[10][11] |
Key Experimental Protocols
Protocol 1: Neurite Outgrowth Assay using iPSC-derived Neurons
This protocol provides a general framework for assessing the neurotrophic effects of this compound.
-
Cell Plating:
-
Coat 96-well microplates with an appropriate substrate (e.g., Poly-L-ornithine/Laminin).
-
Dissociate human iPSC-derived neurons into a single-cell suspension.
-
Seed cells at an optimized density (e.g., 10,000-20,000 cells/well) in the appropriate neuronal medium.
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control (e.g., BDNF).
-
Carefully replace the old medium with the medium containing the test compounds.
-
Incubate for a predetermined time (e.g., 48-72 hours).
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).[1][7]
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content automated imaging system.[8]
-
-
Quantification:
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation of key proteins downstream of neurotrophin receptor activation.
-
Cell Lysis:
-
Plate and treat cells as you would for the neurite outgrowth assay, but use a larger format (e.g., 6-well plates).
-
After a short treatment period (e.g., 15-60 minutes), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-Akt) and total proteins (total ERK, total Akt) for normalization.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Signaling Pathway Overview
Erinacines are known to promote neurotrophic effects by stimulating NGF synthesis and activating the TrkA receptor, which leads to the activation of two major downstream pathways: PI3K/Akt (promoting cell survival) and MAPK/ERK (promoting differentiation and neurite growth).[16]
Caption: Key signaling pathways activated by erinacine-induced NGF synthesis.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus [mdpi.com]
- 13. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 17. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
Technical Support Center: Optimizing Erinacine P Fermentation in Submerged Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the fermentation yield of Erinacine P in submerged cultures of Hericium erinaceus.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the biosynthesis of other erinacines?
This compound is a key intermediate in the biosynthesis of other cyathane diterpenoids, such as Erinacine C.[1][2] The production of this compound is often time-dependent, with its concentration peaking in the early stages of fermentation before being converted into downstream products.[1] Understanding this relationship is crucial for optimizing harvest times to maximize the yield of this compound.
Q2: What are the typical yields of this compound in submerged fermentation?
The fermentation yield of this compound can vary significantly based on the strain of Hericium erinaceus and the cultivation conditions. Reported yields have been in the range of 184 mg/L after three days of culture.[1] Optimization of fermentation parameters has been shown to improve the yield from a baseline of 0.5-0.8% to as high as 2-3%.[3]
Q3: How does the choice of Hericium strain affect this compound production?
Different strains of Hericium species, including H. erinaceus, H. americanum, and H. coralloides, exhibit varied profiles of erinacine production.[4][5] For instance, H. coralloides (DAOMC 251017) has been identified as a prolific producer of this compound.[4][5] Strain selection is a critical first step in optimizing this compound yield.
Q4: Where is this compound primarily located during fermentation?
Erinacines, including this compound, are found both within the mycelia and secreted into the culture medium.[4][5][6] The distribution between mycelial and secreted erinacines can be influenced by culture conditions and the presence of additives like surfactants.[4]
Troubleshooting Guide
Issue 1: Low or no detectable this compound yield.
-
Possible Cause 1: Suboptimal Media Composition.
-
Solution: The composition of the culture medium is critical for efficient this compound production. Key components to optimize include:
-
Carbon Source: Glucose is a commonly used carbon source.[3]
-
Nitrogen Source: Peptone, casein, and Edamin® K have been shown to be effective nitrogen sources.[1][3] Oatmeal has also been identified as a crucial medium component for the production of related erinacines.[1]
-
Inorganic Salts: The addition of certain mineral elements can enhance production. For instance, the addition of ZnSO₄ and NaCl has been reported to improve the synthesis of erinacines.[1]
-
pH: An acidic initial pH of the culture medium (e.g., pH 4.5) has been shown to positively affect both mycelial growth and erinacine production.[1]
-
-
-
Possible Cause 2: Inappropriate Fermentation Time.
-
Solution: The production of this compound is highly dependent on the fermentation time, with concentrations peaking early and then decreasing as it is converted to other erinacines like Erinacine C.[1] It is recommended to perform a time-course experiment to determine the optimal harvest time for this compound, which has been observed to be around the third day of culture in some studies.[1]
-
-
Possible Cause 3: Inadequate Culture Conditions.
Issue 2: Mycelial biomass is high, but this compound yield is low.
-
Possible Cause 1: Nutrient Limitation for Secondary Metabolite Production.
-
Solution: While conditions may favor mycelial growth, they might not be optimal for the production of secondary metabolites like this compound. Consider a two-stage fermentation process where the initial phase is optimized for biomass production, followed by a change in medium composition or culture parameters to induce secondary metabolite synthesis. Adjusting the carbon-to-nitrogen (C/N) ratio can also shift the focus from growth to secondary metabolism.
-
-
Possible Cause 2: Presence of Surfactants Affecting Production.
-
Solution: The addition of surfactants like Polysorbate 80 can have differential effects on erinacine production. While it may increase glucose uptake and biomass, it has been observed to reduce mycelial concentrations of erinacines in some strains.[4][5] However, for certain strains, it can increase the secretion of erinacines into the culture medium.[4] Evaluate the impact of surfactants on your specific Hericium strain.
-
Data Presentation
Table 1: Effect of Media Components on Erinacine Production
| Component | Concentration | Organism | Effect on Erinacine Production | Reference |
| Oatmeal | 5 g/L | Hericium erinaceus | Essential for high yields of Erinacine C (preceded by this compound) | [1] |
| Edamin® K | - | Hericium erinaceus | Crucial for efficient production of Erinacine C (preceded by this compound) | [1] |
| Glucose | 25-50 g/L | Hericium erinaceus | Carbon source for fermentation | [3] |
| Peptone | 2.5-5.0 g/L | Hericium erinaceus | Nitrogen source for fermentation | [3] |
| MgSO₄ | 5.0-10 g/L | Hericium erinaceus | Inorganic salt supplement | [3] |
| Bovine Serum | 5.0-15 g/L | Hericium erinaceus | Supplement for fermentation | [3] |
| VB₁ | 10-20 mg/L | Hericium erinaceus | Vitamin supplement | [3] |
| ZnSO₄ | - | Hericium erinaceus | Addition improved synthesis of Erinacine A (related diterpenoid) | [1] |
| NaCl | - | Hericium erinaceus | Addition improved synthesis of Erinacine A (related diterpenoid) | [1] |
Table 2: Time-Course of this compound and Erinacine C Production
| Culture Day | This compound Concentration (mg/L) | Erinacine C Concentration (mg/L) | Reference |
| 3 | ~184 | - | [1] |
| 9 | Decreased | ~257 | [1] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol is a general guideline based on methodologies reported in the literature.[3] Optimization for specific strains and laboratory conditions is recommended.
-
Media Preparation:
-
Prepare the fermentation medium containing (per 1000 mL):
-
Glucose: 25-50 g
-
Peptone: 2.5-5.0 g
-
MgSO₄: 5.0-10 g
-
Bovine Serum: 5.0-15 g
-
Vitamin B₁: 10-20 mg
-
Distilled water: to 1000 mL
-
-
Adjust the pH of the medium to 4.5.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Inoculation:
-
Inoculate the sterile medium with a seed culture of Hericium erinaceus.
-
-
Incubation:
-
Incubate the culture in a shaking incubator under the following conditions:
-
Temperature: 20-30°C
-
Agitation: 150-200 rpm
-
Light: In the dark
-
-
Fermentation duration: 15-30 days (for general erinacine production, with peak this compound expected earlier).
-
-
Harvesting and Extraction:
-
Separate the mycelia from the fermentation broth by filtration.
-
Dry the mycelia.
-
Perform a solvent extraction of the dried mycelia using ethyl acetate at room temperature. Repeat the extraction twice.
-
-
Purification and Analysis:
-
Combine the extracts and concentrate them.
-
Perform column chromatography on the crude extract for purification of this compound.
-
Analyze the fractions using techniques such as HPLC to identify and quantify this compound.
-
Visualizations
References
- 1. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]
- 3. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]
- 4. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Erinacine P
Welcome to the technical support center for the total synthesis of Erinacine P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns. While a completed total synthesis of this compound has not been formally published, this guide draws upon the extensive work on related cyathane diterpenoids, such as Erinacine B and Erinacine E, to address anticipated experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges inherent to the cyathane diterpenoid class. These include:
-
Construction of the Strained 5-6-7 Tricyclic Core: Assembling the fused five, six, and seven-membered ring system with the correct stereochemistry is a primary obstacle.
-
Stereochemical Control: The molecule contains multiple stereocenters, including vicinal quaternary centers, which demand high stereoselectivity in key bond-forming reactions.
-
Late-Stage Glycosylation: The introduction of the D-xylose moiety onto the sterically hindered hydroxyl group of the aglycone is a non-trivial transformation that requires careful optimization to ensure correct anomeric control and avoid decomposition.[1]
-
Functional Group Manipulations: The synthesis requires numerous protecting group manipulations and redox reactions, which can be complicated by the molecule's complex and sensitive functionality. Total syntheses of related molecules like Erinacine E have been reported to require as many as 39 steps.[2]
Troubleshooting Guides
Issues in the Construction of the 5-6-7 Tricyclic Core
Problem: Low yields or incorrect stereoisomers are obtained during the formation of the seven-membered B-ring.
Background: Many synthetic strategies for cyathanes utilize metal-catalyzed cyclizations to form the core structure. For instance, Ru-catalyzed cycloisomerization and Pd-catalyzed intramolecular Heck cyclizations have been employed. Success often hinges on the precise conformation of the acyclic precursor.
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: The choice of metal, ligand, and additives is critical. If a standard palladium catalyst fails, consider ruthenium-based systems or explore different phosphine ligands to alter the steric and electronic environment of the catalytic center.
-
Modify the Substrate: Altering the protecting groups on the precursor can change its conformational preference, potentially favoring the desired cyclization pathway.
-
Adjust Reaction Conditions: Systematically screen temperature, solvent, and concentration. Some cyclizations are highly sensitive to these parameters. For example, high-dilution conditions can favor intramolecular reactions over intermolecular side reactions.
Logical Workflow for Troubleshooting Ring Cyclization:
Caption: Troubleshooting workflow for B-ring cyclization.
Challenges in Stereocenter Control, Specifically Intramolecular Aldol Reactions
Problem: A key intramolecular aldol reaction to form a critical C-C bond is failing or giving low yields.
Background: In the total synthesis of Erinacine E, a crucial intramolecular aldol reaction failed with standard metal-cation bases like potassium t-butoxide (t-BuOK).[1] It was hypothesized that metal cations chelated the highly oxygenated molecule in an unfavorable conformation, preventing the reaction.[1] The solution was to switch to an organic base.
Troubleshooting Steps:
-
Switch to an Organic Base: If using metal-based alkoxides or hydroxides, switch to a non-chelating organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base. This can prevent unfavorable chelation and allow the substrate to adopt the necessary conformation for reaction.
-
Protecting Group Strategy: The presence of certain protecting groups can influence the acidity of protons and the trajectory of the intramolecular attack. Consider modifying protecting groups adjacent to the reacting centers. In the Erinacine E synthesis, a migrating benzoyl group was intentionally used to prevent a retro-aldol side reaction.[1]
-
Solvent and Temperature Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state of the aldol reaction. Test a range of aprotic solvents (e.g., THF, Toluene, CH2Cl2) and vary the temperature.
Table 1: Comparison of Bases for a Key Aldol Cyclization (Hypothetical Data Based on Erinacine E Synthesis)
| Base | Type | Typical Yield | Comments |
| t-BuOK | Metal-Cation | < 5% | Presumed to cause decomposition via unfavorable chelation.[1] |
| LiHMDS | Metal-Cation | < 5% | Similar issues with chelation; may promote side reactions. |
| DBU | Organic | > 90% | Excellent yield reported in a similar system; avoids metal chelation.[1] |
| Proton-Sponge | Organic | Moderate | May be effective but can be slower; less basic than DBU. |
Difficulties with the Glycosylation of the Aglycone
Problem: The glycosylation reaction to couple D-xylose to the this compound aglycone results in low yield, incorrect anomeric stereochemistry (formation of the α-anomer instead of the desired β-anomer), or decomposition of the aglycone.
Background: Glycosylation is a notoriously challenging transformation, especially with complex aglycones.[3][4] The outcome is highly dependent on the glycosyl donor, acceptor, promoter, and protecting groups.[3] In the synthesis of Erinacine E, a thioglycoside donor with a methyl triflate (MeOTf) promoter was used to achieve high yield and diastereoselectivity (14:1 d.r.).[1]
Experimental Protocol: Stereoselective Xylosylation (Adapted from Erinacine E Synthesis)
-
Preparation of Glycosyl Donor: Prepare the corresponding xylopyranosyl thioglycoside donor (e.g., a phenylthioglycoside). Ensure all hydroxyl groups on the xylose are protected, for example, with benzoyl (Bz) or acetyl (Ac) groups, which can participate to favor the formation of the 1,2-trans product (β-glycoside).
-
Azeotropic Drying: Co-evaporate the this compound aglycone (acceptor) and the glycosyl donor with anhydrous toluene (3x) to remove trace moisture.
-
Glycosylation Reaction:
-
Dissolve the aglycone and thioglycoside donor in a rigorously dried solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (Argon or Nitrogen).
-
Add a powdered 4 Å molecular sieve to the solution.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Add the promoter, such as Methyl trifluoromethanesulfonate (MeOTf) or N-Iodosuccinimide (NIS) combined with a catalytic amount of TfOH, dropwise.
-
Stir the reaction at low temperature and monitor carefully by TLC.
-
-
Quenching and Workup: Upon completion, quench the reaction with a base such as triethylamine or pyridine. Allow the mixture to warm to room temperature, filter through celite, and perform a standard aqueous workup.
-
Purification: Purify the resulting glycoside by flash column chromatography on silica gel.
Troubleshooting Flowchart for Glycosylation:
References
Preventing degradation of Erinacine P during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Erinacine P during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
This compound is a precursor metabolite to other cyathane diterpenoids, such as Erinacine C, and can be chemically converted to Erinacine A and B.[1] Therefore, its degradation is primarily a process of conversion to these other related compounds. This conversion can be influenced by various factors during storage and handling.
Q2: What are the recommended storage conditions for this compound?
While specific long-term stability data for isolated this compound is limited, based on the information available for the structurally related and more stable Erinacine A, the following conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures slow down chemical reactions, including the conversion of this compound to other erinacines. Erinacine A is reported to be stable for at least 4 years at -20°C.[2] |
| Light | Protect from light (e.g., store in amber vials or a dark container) | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. When preparing solutions, purging the solvent with an inert gas is also recommended.[2] |
| Form | Solid (lyophilized powder) | Storing the compound in its solid form is generally more stable than in solution. |
Q3: How does pH affect the stability of this compound?
Troubleshooting Guide
Issue: I am observing a decrease in this compound concentration in my samples over time, even when stored at -20°C.
Possible Causes & Solutions:
-
Conversion to Other Erinacines: Your this compound may be converting to other erinacines.
-
Troubleshooting Step: Analyze your sample using a validated HPLC or LC-MS/MS method to identify and quantify other related erinacines, such as Erinacine C, A, and B. An increase in the concentration of these compounds concurrent with a decrease in this compound would confirm this conversion.
-
-
Presence of Moisture: Trace amounts of moisture can facilitate degradation.
-
Troubleshooting Step: Ensure your sample is thoroughly lyophilized and stored in a desiccator before and after weighing. Use anhydrous solvents when preparing solutions.
-
-
Exposure to Oxygen: Repeated freeze-thaw cycles can introduce oxygen into the sample vial.
-
Troubleshooting Step: Aliquot your this compound into smaller, single-use vials to minimize the number of times the main stock is opened. Purge the headspace of the vials with an inert gas before sealing.
-
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
Possible Causes & Solutions:
-
Degradation Products: The new peaks could be degradation products or conversion products.
-
Troubleshooting Step: Conduct a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times of potential degradation products.
-
-
Solvent Impurities or Reactivity: The solvent used for storage or analysis may contain impurities or react with this compound.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. Prepare fresh solutions for each experiment and avoid storing this compound in solution for extended periods.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is adapted from methods used for the analysis of related erinacines and can be optimized for this compound.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be an isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a starting point could be around 210 nm, but a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a standard curve for quantification.
Protocol 2: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and assess the stability of this compound under stress conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 60°C for 24 hours.
-
Dissolve in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
For each condition, a control sample (this compound in the same solvent but not exposed to the stress condition) should be analyzed in parallel.
Visualizations
Caption: Potential degradation and conversion pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Enhancing the Bioavailability of Erinacine P Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Erinacine P to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
This compound is a cyathane diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus. It serves as a metabolic precursor to other bioactive erinacines, such as Erinacine A and B.[1] this compound itself has demonstrated neurotrophic effects, promoting neurite outgrowth in PC12 cells.[2][3] Like many terpenoids, this compound is presumed to have low aqueous solubility, which can limit its oral bioavailability and subsequent therapeutic efficacy.[4][5] Enhancing its bioavailability is crucial for achieving sufficient plasma and brain concentrations to exert its neuroprotective effects.
Q2: What are the main challenges in formulating this compound?
The primary challenges in formulating this compound stem from its physicochemical properties. Based on its structure and data from related compounds, this compound is expected to have:
-
Poor Water Solubility: As a diterpenoid, this compound is likely to be poorly soluble in water, which can lead to low dissolution rates in the gastrointestinal tract.[4][5]
-
Limited Permeability: While some erinacines can cross the blood-brain barrier, their intestinal permeability may not be optimal, potentially due to efflux transporter activity.[6]
-
Pre-systemic Metabolism: this compound may be subject to first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Lipid-based nanoformulations are among the most promising approaches for improving the bioavailability of lipophilic compounds like this compound. Key strategies include:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[7][8] They are particularly promising for brain delivery.[9][10][11][12]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would be incorporated within the lipid bilayer.[2][13]
-
Co-administration with Bioavailability Enhancers: Certain natural compounds, like piperine, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the absorption of co-administered drugs.[14][15]
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency in SLNs/Liposomes | Poor solubility of this compound in the lipid matrix. | Screen different lipids to find one with higher solubilizing capacity for this compound. Increase the drug-to-lipid ratio, but be mindful of potential drug expulsion. For liposomes, ensure the organic solvent fully dissolves both the lipid and this compound before forming the lipid film. |
| Drug leakage during formulation or storage. | Optimize the formulation by using lipids with higher phase transition temperatures. For liposomes, including cholesterol can increase bilayer stability.[16] Store formulations at an appropriate temperature (e.g., 4°C) to minimize leakage. | |
| Particle Aggregation in Nanoformulations | Insufficient surfactant/stabilizer concentration. | Increase the concentration of the surfactant or co-surfactant. Use a combination of surfactants for better steric and electrostatic stabilization. |
| Inappropriate storage conditions. | Store the formulation as a lyophilized powder if aggregation occurs in suspension. Ensure the pH and ionic strength of the storage medium are optimal. | |
| Inconsistent Particle Size | Inefficient homogenization or sonication. | Optimize the homogenization pressure and number of cycles. For sonication, ensure the energy input and duration are sufficient and consistent. Use an ice bath to prevent overheating during sonication. |
| Issues with extrusion during liposome preparation. | Ensure the extrusion is performed above the phase transition temperature of the lipids. Check for membrane clogging or tearing.[17] |
In Vitro & In Vivo Experiment Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Caco-2 Permeability Assay Results | Inconsistent Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before each experiment. Use a marker of paracellular transport (e.g., Lucifer yellow) to check for leaks.[6][18] |
| Saturation of transport mechanisms. | Test a range of this compound concentrations to identify if active transport or efflux is concentration-dependent. | |
| Low Recovery of this compound in Biological Samples | Inefficient extraction from plasma or tissue homogenates. | Optimize the extraction solvent and protocol. Protein precipitation followed by liquid-liquid extraction is a common approach. Use a validated internal standard to account for extraction variability. |
| Degradation of this compound during sample processing or storage. | Process samples on ice and store at -80°C. Evaluate the stability of this compound in the biological matrix under the experimental conditions. | |
| Unexpected Pharmacokinetic Profile in Animal Studies | Rapid metabolism of this compound. | Investigate potential metabolic pathways. Co-administration with a metabolic inhibitor (if ethically permissible) can help elucidate the role of first-pass metabolism. |
| Active efflux in the gut or at the blood-brain barrier. | In vitro studies using efflux pump inhibitors (e.g., verapamil for P-gp) in Caco-2 cells can indicate if this compound is a substrate for these transporters.[6] |
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and pharmacokinetic data for the related compounds Erinacine A and S, which can serve as a reference for formulating this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H40O8 | PubChem[19] |
| Molecular Weight | 492.6 g/mol | PubChem[19] |
| XLogP3-AA (Calculated) | 1.4 | PubChem[19] |
| Hydrogen Bond Donor Count | 3 | PubChem[19] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[19] |
| Predicted Water Solubility | 0.14 g/L | HMDB[20] |
Table 2: Pharmacokinetic Parameters of Erinacine A and S in Rats (Oral Administration)
| Parameter | Erinacine A | Erinacine S | Source |
| Dose | 50 mg/kg (in mycelia extract) | 50 mg/kg (in mycelia extract) | [9][10] |
| Cmax (µg/mL) | 1.40 ± 1.14 | 0.73 ± 0.31 | [9][10] |
| Tmax (min) | 360.00 ± 131.45 | 270.00 ± 73.48 | [9][10] |
| T½ (min) | 491.22 ± 111.70 | 439.84 ± 60.98 | [9][10] |
| AUC (min·µg/mL) | 457.26 ± 330.50 | 272.06 ± 77.82 | [9][10] |
| Absolute Bioavailability | 24.39% | 15.13% | [9][10] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes. Maintain the temperature above the lipid's melting point during this step.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation and control solution
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical for Efflux Assessment): Repeat the procedure in step 3, but add the this compound formulation to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: PI3K/Akt/GSK-3β signaling pathway in neuroprotection.
Caption: NF-κB signaling pathway in neuroinflammation.
References
- 1. Neuroprotective effects of resveratrol through modulation of PI3K/Akt/GSK-3β pathway and metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs [jscimedcentral.com]
- 9. preprints.org [preprints.org]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of PI3K/Akt/GSK-3β signaling pathway in the antidepressant-like and neuroprotective effects of Morus nigra and its major phenolic, syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 17. ableweb.org [ableweb.org]
- 18. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 19. This compound | C27H40O8 | CID 15886639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: Showing metabocard for this compound (HMDB0036313) [hmdb.ca]
Validation & Comparative
A Comparative Guide to the Neuroscientific Potential of Erinacine P and Erinacine A
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of neuroscience, the quest for novel neuroprotective and neurotrophic compounds has led to significant interest in the secondary metabolites of the medicinal mushroom Hericium erinaceus. Among these, erinacines have emerged as promising candidates. This guide provides a detailed comparative analysis of the neuroscientific efficacy of two specific compounds, Erinacine P and Erinacine A, drawing upon available experimental data to elucidate their distinct yet complementary roles in neuronal health. While direct comparative studies are not yet available in the scientific literature, this document synthesizes independent research on each compound to offer a comprehensive overview of their respective bioactivities.
At a Glance: this compound vs. Erinacine A
Our analysis reveals that Erinacine A possesses a broad spectrum of neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects. In contrast, the currently available research on this compound primarily highlights its role as a potent promoter of neurite outgrowth, a key aspect of neurotrophic activity.
| Feature | This compound | Erinacine A |
| Primary Bioactivity | Neurotrophic (Neurite Outgrowth) | Neuroprotective (Anti-inflammatory, Antioxidant, Anti-apoptotic) |
| Key Experimental Model | PC12 Cells | Traumatic Optic Neuropathy Rat Model, Parkinson's Disease Mouse Model |
| Reported Effects | Promotes the extension of neurites. | Reduces neuronal cell death, suppresses neuroinflammation, and combats oxidative stress. |
| Mechanism of Action | Likely involves stimulation of Nerve Growth Factor (NGF) signaling pathways. | Modulates multiple signaling pathways including Nrf2 antioxidant response, and reduces pro-inflammatory and apoptotic markers. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound and Erinacine A.
Table 1: Neurotrophic Effects of this compound on PC12 Cells
Quantitative data for the neurotrophic effects of this compound are not extensively available in the reviewed literature. The primary reported effect is the qualitative promotion of neurite outgrowth.
| Endpoint | Cell Line | Concentration | Result |
| Neurite Outgrowth | PC12 | Not specified | Promotion of neurite extension observed. |
Table 2: Neuroprotective Effects of Erinacine A in a Rat Model of Traumatic Optic Neuropathy[1][2]
| Endpoint | Treatment Group | Result (Fold Change vs. Control) |
| Retinal Ganglion Cell (RGC) Density | Standard Dose (2.64 mg/kg) | 2.3-fold increase |
| Double Dose (5.28 mg/kg) | 3.7-fold increase | |
| Apoptotic RGCs (TUNEL Assay) | Standard Dose (2.64 mg/kg) | 10.0-fold reduction |
| Double Dose (5.28 mg/kg) | 15.6-fold reduction | |
| Macrophage Infiltration (ED1 Staining) | Standard Dose (2.64 mg/kg) | 1.8-fold reduction |
| Double Dose (5.28 mg/kg) | 2.2-fold reduction | |
| Pro-inflammatory & Apoptotic Proteins | ||
| pRIP1, Caspase 8, Cleaved Caspase 3 | Both Doses | Decreased |
| TNF-α, TNFR1, IL-1β, iNOS | Both Doses | Decreased |
| Antioxidant Proteins | ||
| Nrf2, HO-1, SOD1 | Both Doses | Increased |
Experimental Protocols
Neurite Outgrowth Assay (General Protocol for PC12 Cells)
While a specific, detailed protocol for an this compound neurite outgrowth assay was not available in the reviewed literature, a general and widely accepted methodology for such an assay using PC12 cells is described below. This protocol can be adapted for testing the effects of this compound.
-
Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is then replaced with a low-serum medium (e.g., 1% horse serum) containing varying concentrations of the test compound (e.g., this compound). A positive control group treated with Nerve Growth Factor (NGF) and a negative control group (vehicle) are also included.
-
Incubation: Cells are incubated for a defined period, typically 48-72 hours, to allow for neurite extension.
-
Microscopy and Analysis: Following incubation, cells are observed under a phase-contrast microscope. The percentage of neurite-bearing cells (cells with at least one neurite equal to or longer than the cell body diameter) and the average neurite length are quantified using imaging software.
In Vivo Model of Traumatic Optic Neuropathy (Erinacine A)[1][2]
-
Animal Model: Adult male Wistar rats are used. Traumatic optic neuropathy is induced by crushing the optic nerve with fine forceps for a standardized duration.
-
Treatment Groups: Animals are randomly assigned to a control group (vehicle), a standard dose Erinacine A group (2.64 mg/kg), and a double-dose Erinacine A group (5.28 mg/kg).
-
Administration: Erinacine A is administered orally once daily for 14 days post-injury.
-
Functional Assessment: Visual function is assessed using flash visual-evoked potentials (fVEP).
-
Histological Analysis: After the treatment period, retinal flat mounts are prepared and stained to quantify retinal ganglion cell (RGC) density. Apoptosis is assessed using the TUNEL assay.
-
Immunohistochemistry: Optic nerve sections are stained for ED1 to evaluate macrophage infiltration.
-
Western Blotting: Retinal protein extracts are analyzed by Western blotting to quantify the expression levels of proteins involved in inflammation, apoptosis, and the antioxidant response.
Signaling Pathways and Mechanisms of Action
This compound: Promoting Neurite Outgrowth
The precise signaling pathways activated by this compound to promote neurite outgrowth have not been fully elucidated in the available literature. However, it is hypothesized to act through the stimulation of Nerve Growth Factor (NGF) synthesis or by sensitizing cells to existing NGF, thereby activating downstream pathways crucial for neuronal differentiation and neurite extension.
Caption: Hypothesized mechanism of this compound-induced neurite outgrowth.
Erinacine A: A Multi-Faceted Neuroprotectant
Erinacine A exerts its neuroprotective effects through the modulation of multiple signaling cascades, primarily combating neuroinflammation and oxidative stress.
Anti-Inflammatory Pathway:
Erinacine A has been shown to suppress the activation of pro-inflammatory signaling pathways, reducing the production of inflammatory mediators that contribute to neuronal damage.
Caption: Erinacine A's inhibition of pro-inflammatory signaling.
Antioxidant Pathway (Nrf2 Activation):
A key mechanism of Erinacine A's neuroprotection is its ability to activate the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes.
Caption: Erinacine A activates the Nrf2 antioxidant pathway.
Conclusion
Based on the currently available scientific literature, this compound and Erinacine A exhibit distinct neuroactive profiles. Erinacine A is a well-documented neuroprotective agent with demonstrated efficacy in preclinical models of neurological damage, acting through potent anti-inflammatory and antioxidant mechanisms. This compound, on the other hand, is primarily recognized for its neurotrophic capacity to stimulate neurite outgrowth.
This distinction suggests that these compounds may have different therapeutic applications in the context of neurological disorders. Erinacine A could be a promising candidate for conditions characterized by neuroinflammation and oxidative stress, such as ischemic stroke and neurodegenerative diseases. This compound may hold potential for therapies aimed at promoting neuronal regeneration and connectivity.
Further research, including direct comparative studies and the elucidation of this compound's precise mechanisms of action, is warranted to fully understand the therapeutic potential of these fascinating natural compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of neurotherapeutics.
A Comparative Analysis of NGF-Stimulating Activity: Erinacine P vs. Hericenones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nerve Growth Factor (NGF)-stimulating properties of Erinacine P and Hericenones, two classes of compounds isolated from the medicinal mushroom Hericium erinaceus. This analysis is supported by a compilation of experimental data and detailed methodologies.
The quest for therapeutic agents capable of stimulating NGF synthesis for the treatment of neurodegenerative diseases has led to significant interest in natural compounds. Among these, erinacines and hericenones, found in the mycelium and fruiting body of Hericium erinaceus respectively, have shown considerable promise.[1][2] Both are low-molecular-weight compounds capable of crossing the blood-brain barrier, a critical attribute for neurological drug candidates.[3][4] This guide delves into a comparative analysis of their efficacy in stimulating NGF production.
Quantitative Comparison of NGF-Stimulating Activity
In vitro studies utilizing mouse astroglial cells have demonstrated that both erinacines and hericenones can stimulate the secretion of NGF. The available data indicates that erinacines generally exhibit a more potent NGF-stimulating activity compared to hericenones.[1][4]
| Compound | Concentration | NGF Secreted (pg/ml) | Source |
| Erinacines | |||
| Erinacine A | 1.0 mM | 250.1 ± 36.2 | [1] |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 | [1] |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 | [1] |
| Erinacine D | Not specified | 141.5 ± 18.2 | [5] |
| Erinacine E | 5.0 mM | 105 ± 5.2 | [1] |
| Erinacine F | 5.0 mM | 175 ± 5.2 | [1] |
| Hericenones | |||
| Hericenone C | 33 µg/ml | 23.5 ± 1.0 | [1] |
| Hericenone D | 33 µg/ml | 10.8 ± 0.8 | [1] |
| Hericenone E | 33 µg/ml | 13.9 ± 2.1 | [1] |
| Hericenone H | 33 µg/ml | 45.1 ± 1.1 | [1] |
| Positive Control | |||
| Epinephrine | Not specified | 69.2 ± 17.2 | [1] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The data for other erinacines is presented as a proxy for the compound class.
Experimental Protocols
The primary method for quantifying the NGF-stimulating activity of these compounds involves in vitro bioassays with primary astroglial cells.
General Experimental Workflow for NGF Bioassay
References
Comparative Bioactivity of Erinacine P and Related Diterpenoids in Neuronal Cell Lines
A comprehensive analysis of the neurotrophic, neuroprotective, and anti-inflammatory properties of erinacines, with a focus on Erinacine P and its more extensively studied counterparts, Erinacine A, C, and S. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy in various neuronal cell models, supported by experimental data and detailed protocols.
While this compound has been identified as a significant precursor to other erinacines and noted for its potential neurotrophic effects, detailed quantitative data on its bioactivity in neuronal cell lines remains limited in publicly available research. However, extensive studies on its closely related compounds, Erinacine A, C, and S, provide valuable insights into the potential therapeutic applications of this class of diterpenoids derived from the medicinal mushroom Hericium erinaceus. This guide summarizes the validated bioactivities of these erinacines across different neuronal cell lines, offering a comparative perspective for future research and drug development.
Comparative Efficacy of Erinacines: A Data-Driven Overview
The bioactivity of erinacines has been predominantly evaluated in three key areas: neurite outgrowth, neuroprotection, and anti-inflammation. The following table summarizes the quantitative data from various studies on the effects of Erinacine A, C, and S in different neuronal and glial cell lines.
| Erinacine | Cell Line | Bioactivity | Effective Concentration | Key Findings |
| Erinacine A | PC12 | Neurite Outgrowth | 0.3 - 30 µM (in combination with NGF) | Potentiated NGF-induced neurite outgrowth.[1] |
| N2a | Neuroprotection | Not specified | Ameliorated MPP+-induced apoptosis and degeneration of dopaminergic neurons.[2] | |
| BV-2 (Microglia) | Anti-inflammation | Not specified | Prevented LPS-induced iNOS expression and NO production.[3][4] | |
| CTX TNA2 (Astrocytes) | Anti-inflammation | Not specified | Inhibited LPS-induced TNF-α expression.[3][4] | |
| Erinacine C | 1321N1 (Astrocytoma) | NGF Induction | 5 µg/mL | Induced NGF expression, which in turn promoted neurite outgrowth in PC12 cells. |
| BV-2 (Microglia) | Anti-inflammation | 0.1 - 2.5 µM | Reduced LPS-induced production of NO, IL-6, and TNF-α.[5][6] | |
| Erinacine S | Primary Cortical & DRG Neurons | Neurite Outgrowth | 1 µg/mL | Promoted neurite outgrowth in both CNS and PNS neurons.[7] |
| SH-SY5Y | Neuroprotection | >5 µg/mL (cytotoxic) | High concentrations decreased cell viability, indicating a specific therapeutic window.[2] | |
| This compound, T, U, V | PC12 | Neurite Outgrowth | Not specified | Demonstrated significant effects on neurite growth.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of erinacine bioactivity.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies investigating the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth by erinacines.[1]
-
Cell Seeding: Seed PC12 cells in poly-L-lysine-coated 24-well plates at a density of 8 × 10³ cells/mL in a normal serum medium. Incubate for 24 hours.
-
Treatment: Replace the medium with a low-serum medium. Treat the cells with the test compound (e.g., Erinacine A at 0.3, 3, and 30 µM) in the presence of a sub-optimal concentration of NGF (e.g., 2 ng/mL). Include negative (vehicle) and positive (NGF alone) controls.
-
Incubation: Incubate the cells for an additional 96 hours.
-
Analysis: Capture images of the cells using an inverted microscope. The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) and the average maximal neurite length are quantified.
Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol is based on studies evaluating the anti-inflammatory effects of erinacines in response to lipopolysaccharide (LPS) stimulation.[5][6]
-
Cell Culture: Culture BV-2 microglial cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of the erinacine compound (e.g., Erinacine C at 0.1-2.5 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by treating the cells with LPS (500 ng/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the culture supernatant using ELISA kits.
-
Protein Expression (iNOS, NF-κB): Analyze the expression of these inflammatory proteins in cell lysates by Western blotting.
-
Visualizing the Mechanisms of Action
To better understand the molecular pathways and experimental processes involved in the validation of erinacine bioactivity, the following diagrams have been generated.
Caption: Signaling pathway for NGF-mediated neurite outgrowth potentiated by erinacines.
Caption: Workflow for assessing neurite outgrowth in neuronal cell cultures.
References
- 1. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Erinacine P Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Erinacine P, a compound of significant interest for its potential neurotrophic properties. As a critical precursor to other erinacines, such as A and C, robust and reliable quantification of this compound is paramount in research, development, and quality control. This document outlines the prevalent analytical techniques, presents hypothetical yet representative experimental data for their validation, and details the process of cross-validation to ensure consistency and reliability between different analytical approaches.
Introduction to this compound and Analytical Challenges
This compound is a cyathane-type diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom). Its role as a biosynthetic precursor makes its accurate quantification essential for understanding the metabolic pathways and for the standardization of H. erinaceus extracts. The analytical challenge lies in the complexity of the natural product matrix, requiring highly selective and sensitive methods to differentiate and quantify this compound from other structurally similar erinacines and endogenous compounds.
While specific validated analytical methods for this compound are not extensively published, High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most pertinent techniques, widely used for the analysis of other erinacines. This guide will, therefore, focus on a comparative analysis of these two methods, providing a framework for their validation and cross-validation for this compound quantification.
Comparison of Analytical Methods for this compound Quantification
The two primary methods suitable for the quantification of this compound are HPLC-DAD and LC-MS/MS. Each method offers a unique set of advantages and limitations.
| Feature | HPLC-DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and UV spectrum. | High; utilizes specific precursor-product ion transitions. |
| Sensitivity | Lower; typically in the µg/mL range. | Higher; can reach pg/mL levels. |
| Linearity (R²)¹ | > 0.999 | > 0.999 |
| Accuracy (% Recovery)¹ | 98 - 102% | 95 - 105% |
| Precision (% RSD)¹ | < 2% | < 5% |
| LOD¹ | ~100 ng/mL | ~0.1 ng/mL |
| LOQ¹ | ~300 ng/mL | ~0.5 ng/mL |
| Robustness | Generally high. | Can be susceptible to matrix effects. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate. | High, especially with multiplexing. |
¹ Representative data based on typical performance for similar natural products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-DAD and LC-MS/MS methods for this compound quantification.
HPLC-DAD Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; 30-35 min, 100-20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at the UV maximum of this compound (e.g., 210 nm).
-
-
Sample Preparation:
-
Lyophilized H. erinaceus mycelia are extracted with methanol or ethanol using ultrasonication.
-
The extract is filtered and evaporated to dryness.
-
The residue is reconstituted in the initial mobile phase composition for injection.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed using at least five concentrations of an this compound standard. The coefficient of determination (R²) should be > 0.999.
-
Accuracy: Determined by spiking a known amount of this compound standard into a blank matrix and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate injections of a sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be < 2%.
-
Selectivity: The ability of the method to separate this compound from other components in the sample matrix is evaluated by comparing the chromatograms of a blank, a standard, and a sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar gradient as the HPLC-DAD method.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode. For this compound, the formic acid adduct ion ([M+HCOOH-H]⁻) can be monitored in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are selected for quantification and confirmation.
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
-
Sample Preparation: Similar to the HPLC-DAD method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.
-
Validation Parameters:
-
Linearity, Accuracy, Precision, Selectivity, LOD, and LOQ: Determined using similar principles as the HPLC-DAD method, but with acceptance criteria that may be slightly wider for precision due to the complexity of the technique.
-
Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent results. This is a critical step when transferring a method to another laboratory or when a new method is intended to replace an existing one. The goal is to demonstrate that any observed differences are within acceptable limits.
Cross-Validation Protocol
-
Sample Selection: A set of at least 10-12 real samples spanning the expected concentration range of this compound should be selected.
-
Analysis: Each sample is analyzed in triplicate using both the HPLC-DAD and the LC-MS/MS methods.
-
Data Comparison: The quantitative results obtained from both methods are compared statistically.
-
Correlation Analysis: A scatter plot of the results from the two methods is generated, and the correlation coefficient (r) is calculated. A value close to 1 indicates a strong positive correlation.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The mean difference should be close to zero, and the differences should lie within the limits of agreement.
-
Paired t-test: This statistical test can be used to determine if there is a significant systematic difference between the two methods.
-
Acceptance Criteria for Cross-Validation
-
The correlation coefficient (r) should be ≥ 0.95.
-
The mean difference in the Bland-Altman plot should not be statistically significant from zero.
-
The paired t-test should show no significant difference between the two methods (p > 0.05).
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow of analytical method validation and the logical relationship in a cross-validation study.
A Comparative Analysis of Erinacine P from Different Hericium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Erinacine P, a promising neurotrophic compound, across various species of the genus Hericium. This compound, a cyathane diterpenoid, is a key biosynthetic precursor to other pharmacologically active erinacines, such as Erinacine A and B.[1][2] Understanding its distribution and concentration in different Hericium species is crucial for targeted cultivation, extraction, and development of novel therapeutics for neurodegenerative diseases.
Quantitative Comparison of this compound Content
This compound is primarily found in the mycelium of Hericium species.[1][3] Its concentration can vary significantly between different species and even between different strains of the same species. The following table summarizes the available quantitative data on this compound content in the mycelial extracts of Hericium erinaceus, Hericium americanum, and Hericium coralloides.
| Hericium Species | Strain | This compound Concentration (nmol/g dry weight) | Reference |
| Hericium erinaceus | DAOMC 251029 | 1.8 ± 0.3 | [4] |
| Hericium erinaceus | DAOMC 196448 | 1.0 ± 0.2 | [4] |
| Hericium americanum | DAOMC 251011 | 12.3 ± 2.1 | [4] |
| Hericium americanum | DAOMC 21467 | 7.5 ± 1.5 | [4] |
| Hericium coralloides | DAOMC 251017 | 45.2 ± 8.9 | [4] |
Data from a study on submerged cultures of various Hericium strains. Concentrations were determined by UPLC-ESI-MS/MS.
Based on the available data, Hericium coralloides (DAOMC 251017) demonstrates a significantly higher production of this compound compared to the tested strains of Hericium erinaceus and Hericium americanum.[2][4][5] Overall, this compound production was found to be several orders of magnitude greater than that of other erinacines in most strains tested.[2][4]
Experimental Protocols
Mycelial Culture
A standardized protocol for the submerged cultivation of Hericium mycelium is essential for reproducible quantification of this compound.
-
Inoculum Preparation: Mycelial plugs from a mature potato dextrose agar (PDA) plate are used to inoculate a liquid seed culture medium (e.g., potato dextrose broth - PDB). The seed culture is incubated on a rotary shaker at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7 days).
-
Production Culture: The seed culture is then used to inoculate the production medium. The composition of the production medium can significantly influence erinacine production. A common basal medium consists of glucose, yeast extract, and peptone.
-
Harvesting: After a defined incubation period (e.g., 14-21 days), the mycelial biomass is harvested by filtration, washed with distilled water, and then lyophilized (freeze-dried) to a constant weight. The dried mycelium is finely ground into a powder for subsequent extraction.
Extraction of this compound
The following is a general protocol for the extraction of erinacines, including this compound, from dried mycelial powder.
-
Solvent Extraction: A known weight of the dried mycelial powder (e.g., 1 gram) is suspended in a suitable organic solvent. Ethanol (70-95%) or ethyl acetate are commonly used.[6][7]
-
Extraction Method: The extraction can be performed using various techniques such as maceration with shaking, sonication, or reflux extraction.[7][8] For instance, ultrasonic-assisted extraction can be carried out for a defined period (e.g., 60 minutes) at a controlled temperature.[6]
-
Filtration and Concentration: The extract is then filtered (e.g., through a 0.22 µm filter) to remove solid particles. The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning (Optional): The crude extract can be further purified by dissolving it in a solvent mixture (e.g., ethyl acetate and water) and performing liquid-liquid partitioning to separate compounds based on their polarity.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound.
-
Sample Preparation: The dried crude extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration. The solution is then filtered through a syringe filter (e.g., 0.22 µm PTFE) before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: A UV detector set at a specific wavelength (e.g., 210 nm) or a mass spectrometer (MS) can be used for detection and quantification. UPLC-ESI-MS/MS provides high sensitivity and selectivity for erinacine analysis.[4]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with a calibration curve constructed using a purified this compound standard.
Signaling Pathways and Biological Activity
Erinacines, as a class of compounds, are renowned for their neurotrophic and neuroprotective effects.[1] While much of the detailed mechanistic research has focused on Erinacine A, the role of this compound as a key precursor suggests its fundamental importance in the overall bioactivity of Hericium mycelium.
The primary mechanism of action for erinacines is the stimulation of Nerve Growth Factor (NGF) synthesis.[9][10] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons. The signaling cascade initiated by erinacines and subsequent NGF induction involves several key pathways:
-
NGF Signaling Pathway: Erinacines are believed to cross the blood-brain barrier and stimulate astrocytes to produce and secrete NGF.[9][10] NGF then binds to its high-affinity receptor, TrkA, on the surface of neurons. This binding triggers the dimerization and autophosphorylation of the TrkA receptor, initiating a downstream signaling cascade.
-
Downstream Pathways: The activated TrkA receptor recruits and phosphorylates various intracellular signaling proteins, leading to the activation of multiple pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for promoting neuronal differentiation, neurite outgrowth, and neuronal survival.
-
PI3K/Akt Pathway: This pathway is a major signaling route for promoting cell survival and inhibiting apoptosis (programmed cell death).
-
PLCγ Pathway: This pathway is involved in regulating intracellular calcium levels and activating protein kinase C (PKC), which plays a role in neuronal function and plasticity.
-
Conclusion
The comparative analysis of this compound across different Hericium species reveals significant variations in its production, with Hericium coralloides emerging as a particularly rich source. This information is invaluable for researchers and drug development professionals seeking to harness the neurotrophic potential of this compound. The provided experimental protocols offer a framework for the standardized cultivation, extraction, and quantification of this compound, facilitating further research and development. The elucidation of the NGF signaling pathway highlights the therapeutic promise of erinacines for neurodegenerative disorders. Future studies should focus on a broader screening of Hericium species and strains to identify high-producing candidates for industrial-scale production of this compound.
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Atlantis Press [atlantis-press.com]
- 9. tandfonline.com [tandfonline.com]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
Erinacine P efficacy in comparison to other known neurotrophic factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotrophic efficacy of Erinacine P, a compound isolated from the mycelium of Hericium erinaceus, against established neurotrophic factors, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This document synthesizes available experimental data to offer an objective comparison of their performance, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways.
Executive Summary
This compound, a member of the erinacine family of cyathane diterpenoids, has garnered significant interest for its potential as a neurotrophic agent. Unlike protein-based neurotrophic factors such as NGF and BDNF, erinacines are small molecules that can cross the blood-brain barrier, presenting a therapeutic advantage.[1][2] Experimental evidence indicates that erinacines, including this compound, exert their neurotrophic effects primarily by stimulating the synthesis of NGF and potentiating its downstream signaling pathways.[2][3] While direct quantitative comparisons of this compound with NGF and BDNF are limited in publicly available literature, this guide consolidates existing data on various erinacines to provide a comprehensive overview of their relative efficacy and mechanisms of action.
Data Presentation: Quantitative Comparison of Neurotrophic Activity
The following tables summarize the quantitative data available on the neurotrophic activity of various erinacines in comparison to known neurotrophic factors.
Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion by Erinacines in Astroglial Cells
| Compound | Concentration | NGF Secreted (pg/mL) | Cell Line | Reference |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 | Mouse astroglial cells | [3] |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 | Mouse astroglial cells | [3] |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 | Mouse astroglial cells | [3] |
| Erinacine E | 5.0 mM | 105 ± 5.2 | Mouse astroglial cells | [3] |
| Erinacine F | 5.0 mM | 175 ± 5.2 | Mouse astroglial cells | [3] |
| Epinephrine (Positive Control) | 69.2 ± 17.2 mM | Not Applicable | Mouse astroglial cells | [3] |
Table 2: Neurite Outgrowth Promotion in PC12 Cells
| Compound | Concentration | Percentage of Neurite-Bearing Cells | Reference |
| Erinacines T, U, V, and P | 6.3 - 25.0 µM | Significant neurotrophic effects observed | [1] |
| NGF (Positive Control) | 2.0 ng/mL | 11.5 ± 1.3% | [1] |
| Erinacine A + NGF (2 ng/mL) | 30 µM | Significantly higher than NGF alone | [2] |
| Erinacine C (from conditioned media) | Not specified | 30.3 ± 3.3% | [4] |
| NGF | 200 ng/mL | 38.9 ± 2.7% | [4] |
Experimental Protocols
Quantification of NGF Secretion in Astroglial Cells
This experiment aims to quantify the amount of NGF secreted by astroglial cells in response to treatment with erinacines.
-
Cell Culture: Mouse astroglial cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and, upon reaching confluency, the medium is replaced with a serum-free medium containing the test compounds (e.g., Erinacines A, B, C, E, F at specified concentrations) or a positive control (e.g., epinephrine).
-
Sample Collection: After a defined incubation period (e.g., 24-48 hours), the culture supernatant is collected.
-
Quantification: The concentration of NGF in the supernatant is quantified using a highly sensitive enzyme-linked immunosorbent assay (ELISA) kit specific for mouse NGF. The results are typically expressed in pg/mL.
Neurite Outgrowth Assay in PC12 Cells
This assay is a widely used in vitro model to assess the neurotrophic potential of compounds by measuring their ability to induce neuronal differentiation and neurite extension in rat pheochromocytoma (PC12) cells.
-
Cell Culture and Plating: PC12 cells are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For experiments, cells are seeded onto collagen-coated culture plates to promote adherence.
-
Differentiation Induction: To induce differentiation, the culture medium is switched to a low-serum medium (e.g., 1% horse serum) containing the test compound (e.g., this compound at various concentrations) or a known neurotrophic factor like NGF (typically 50-100 ng/mL) as a positive control.
-
Incubation: The cells are incubated for a period of 2 to 5 days to allow for neurite outgrowth. The medium containing the test compounds is refreshed every 2-3 days.
-
Quantification:
-
Percentage of Neurite-Bearing Cells: Cells are visually assessed under a microscope. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of neurite-bearing cells is calculated relative to the total number of cells in a given field.
-
Neurite Length Measurement: Images of the cells are captured, and the length of the longest neurite for each differentiated cell is measured using image analysis software (e.g., ImageJ).
-
-
Statistical Analysis: Data from multiple independent experiments are analyzed for statistical significance using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways and Mechanisms of Action
This compound and other erinacines primarily exert their neurotrophic effects through the potentiation of the NGF signaling pathway. In contrast, BDNF activates its own distinct pathway.
This compound and the NGF Signaling Pathway
Erinacines stimulate the synthesis and release of NGF from astrocytes.[3] The secreted NGF then binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), on the surface of neurons. This binding event triggers the dimerization and autophosphorylation of TrkA, initiating a cascade of intracellular signaling events. A key pathway activated downstream of TrkA is the Ras/MAPK (Erk1/2) pathway, which is crucial for promoting neurite outgrowth and neuronal differentiation.[2][5]
BDNF Signaling Pathway
BDNF binds to its specific receptor, Tropomyosin receptor kinase B (TrkB), leading to its dimerization and autophosphorylation. Similar to the NGF pathway, activated TrkB can also engage the Ras/MAPK (Erk1/2) pathway, as well as other pathways like the PI3K/Akt pathway, which is critical for neuronal survival.[5]
Experimental Workflow
The general workflow for assessing the neurotrophic efficacy of a compound like this compound is outlined below.
Conclusion
This compound and other erinacines represent a promising class of small-molecule neurotrophic agents. Their ability to stimulate the production of endogenous NGF and potentiate its signaling pathways provides a compelling mechanism for promoting neuronal health. While direct, comprehensive quantitative comparisons with NGF and BDNF are still emerging, the available data suggest that erinacines can induce significant neurotrophic effects. Further research focusing on a direct comparison of this compound with NGF and BDNF across a range of concentrations and in various neuronal cell types will be crucial for fully elucidating its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-" by Jordyn Karliner and Diane E Merry [jdc.jefferson.edu]
- 5. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Neuroprotective Potential of Erinacine P: A Comparative Analysis
For Immediate Release
A comprehensive review of published findings underscores the neuroprotective promise of Erinacine P, a compound derived from the medicinal mushroom Hericium erinaceus. This guide provides a comparative analysis of this compound's effects against established neuroprotective agents, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. The data presented herein is collated from peer-reviewed studies, with a focus on quantitative outcomes and detailed experimental methodologies.
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison, the following tables summarize the neuroprotective activities of this compound and alternative therapeutic agents—Donepezil, Memantine, and Edaravone—across various in vitro assays.
Table 1: Neurite Outgrowth Promotion in PC12 Cells
| Compound | Concentration | % of Neurite-Bearing Cells | Average Neurite Length (µm) | Citation |
| This compound | 2.5 µM | Data not specified | Data not specified | [1] |
| 10 µM | Data not specified | Data not specified | [1] | |
| Donepezil | 1 µM | ~37.5% (increase over NGF) | 36.7 | [2] |
| 10 µM | Significantly potentiated | Data not specified | [3][4][5] | |
| NGF (Control) | 1 ng/mL | ~15-20% | ~20 | [3][6] |
| 50 ng/mL | ~81-84.6% | 111.9 | [2] |
Note: While Zhang et al. (2021) reported "pronounced neurite outgrowth-promoting effects" for this compound at 2.5-10 µM, specific quantitative data on the percentage of neurite-bearing cells and neurite length were not available in the reviewed literature.[1] Donepezil's effects are shown as potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth.
Table 2: Protection Against Neuronal Cell Death
| Compound | Model System | Insult | Concentration | % Increase in Cell Viability | Citation |
| Memantine | Primary cortical neurons | Glutamate | Concurrently administered | Completely prevented cell death | [3] |
| Donepezil | Cardiac microvascular endothelial cells | Oxygen-Glucose Deprivation/Reoxygenation | 25-100 µM | Concentration-dependent increase | [5] |
Table 3: Antioxidant and Anti-inflammatory Effects
| Compound | Assay | Measurement | Result | Citation |
| Edaravone | Brain homogenate lipid peroxidation | IC50 | 15.3 µM | [7] |
| Erinacine A (related compound) | BV-2 microglial cells | iNOS expression | Inhibition | [8] |
| Erinacine C (related compound) | BV-2 microglial cells | NO, IL-6, TNF-α production | Reduction | [9] |
Note: Direct antioxidant or anti-inflammatory data for this compound was not found. Data for related erinacines (A and C) are provided for context, as they share a common biosynthetic pathway with this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. The following sections outline the key experimental protocols used in the cited studies.
Neurite Outgrowth Assay in PC12 Cells
This assay is a standard method for evaluating the potential of compounds to promote neuronal differentiation and growth.[10]
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium, typically RPMI 1640 supplemented with horse serum and fetal bovine serum.
-
Plating: Cells are seeded onto collagen-coated plates at a specific density (e.g., 1 x 10^4 cells/well in a 24-well plate) and allowed to attach overnight.[11]
-
Treatment: The culture medium is replaced with a low-serum medium containing the test compound (e.g., this compound, Donepezil) at various concentrations, often in the presence of a low dose of Nerve Growth Factor (NGF) to prime the cells for differentiation.[3][4]
-
Incubation: Cells are incubated for a defined period, typically 48 to 72 hours, to allow for neurite extension.[3][12]
-
Quantification: The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) and the average length of the longest neurite per cell are quantified using microscopy and image analysis software.[11][12]
Cell Viability and Cytotoxicity Assays
These assays are used to assess the protective effects of compounds against various neuronal insults.
-
Cell Culture and Plating: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured and plated in multi-well plates.
-
Induction of Cell Death: Neuronal injury is induced using toxins such as glutamate, hydrogen peroxide (H2O2), or by subjecting the cells to conditions like oxygen-glucose deprivation.[3][5]
-
Treatment: Cells are pre-treated, co-treated, or post-treated with the test compound.
-
Assessment of Cell Viability:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.[5]
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
Antioxidant Capacity Assays
These assays evaluate the ability of a compound to neutralize free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the scavenging of the DPPH radical, indicated by a color change.
-
Lipid Peroxidation Assay: Measures the inhibition of lipid peroxidation in biological samples, such as brain homogenates, often induced by an oxidizing agent. The concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common marker.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for targeted drug development.
This compound and the Neurotrophic Factor Pathway
This compound, like other erinacines, is believed to exert its neuroprotective effects primarily by stimulating the synthesis of Nerve Growth Factor (NGF).[1][9] NGF is a crucial protein for the growth, maintenance, and survival of neurons. The proposed mechanism involves the activation of downstream signaling cascades that promote neurite outgrowth and neuronal differentiation.
Proposed mechanism of this compound's neuroprotective action.
Alternative Agents: Diverse Mechanisms
-
Donepezil: An acetylcholinesterase inhibitor that increases acetylcholine levels in the brain. It also appears to potentiate NGF-induced neurite outgrowth through pathways involving extracellular signal-regulated kinase (ERK).[4][5]
-
Memantine: An NMDA receptor antagonist that protects against glutamate-induced excitotoxicity.[3]
-
Edaravone: A potent free radical scavenger that reduces oxidative stress.[7]
General workflow for assessing neurite outgrowth in PC12 cells.
Conclusion
The available evidence suggests that this compound is a promising neuroprotective agent, primarily through its ability to stimulate NGF synthesis and promote neurite outgrowth. While direct quantitative comparisons with established drugs like Donepezil, Memantine, and Edaravone are limited by the scarcity of head-to-head studies and variations in experimental design, the preliminary data warrants further investigation. Future research should focus on elucidating the precise dose-response relationship of this compound in various models of neurodegeneration and exploring its efficacy in vivo. The detailed protocols and comparative data presented in this guide aim to facilitate such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil potentiates nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the Chemical Composition and Biofunctionality of Hericium spp. Fungi: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Erinacine P and Other Cyathane Diterpenoids in Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for novel therapeutic agents for neurodegenerative diseases has led to a growing interest in natural compounds capable of stimulating nerve growth factor (NGF) synthesis and promoting neuronal health. Among these, the cyathane diterpenoids, a class of natural products primarily isolated from medicinal mushrooms of the Hericium genus, have shown significant promise. This guide provides a head-to-head comparison of the neurotrophic and neuroprotective activities of various cyathane diterpenoids, with a particular focus on Erinacine P and its standing among other members of this class, such as Erinacine A, C, and S.
This comparative analysis is based on available experimental data and aims to provide a clear, objective overview for researchers and drug development professionals. The quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action.
Comparative Analysis of Neurotrophic Activity
The primary measure of efficacy for many cyathane diterpenoids is their ability to stimulate the synthesis of Nerve Growth Factor (NGF) and promote neurite outgrowth in neuronal cell lines, such as PC12 cells.
Nerve Growth Factor (NGF) Secretion
A key study provides a quantitative comparison of the NGF-stimulating activity of several erinacines in mouse astroglial cells. While this particular study did not include this compound, it offers valuable comparative data for other prominent erinacines. The amount of NGF secreted into the culture medium was measured by an enzyme-linked immunosorbent assay (ELISA).
Table 1: Comparison of NGF Secretion Stimulated by Various Erinacines
| Compound | Concentration | NGF Secretion (pg/mL) |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 |
| Erinacine E | 5.0 mM | 105 ± 5.2 |
| Erinacine F | 5.0 mM | 175 ± 5.2 |
| Epinephrine (Positive Control) | - | 69.2 ± 17.2 |
Data sourced from a study on mouse astroglial cells. It is important to note that the experimental conditions, including cell type and compound concentrations, may vary across different studies, affecting direct comparability.
Neurite Outgrowth Promotion
Several studies have investigated the neurite outgrowth-promoting effects of various erinacines on PC12 cells. One study demonstrated that Erinacines T, U, V, and P exhibited pronounced neurite outgrowth-promoting effects at concentrations in the range of 2.5–10 μM[1]. Another study provided a quantitative comparison of the effects of several erinacines on PC12 cell differentiation and neurite length.
Table 2: Comparison of Neurite Outgrowth in PC12 Cells Induced by Various Erinacines
| Compound | Concentration | Differentiated Cells (%) | Average Neurite Length (µm) |
| Erinacine C (in conditioned medium) | 5 µg/mL | 30.3 ± 3.3 | 116.2 ± 5.2 |
| NGF (Positive Control) | 200 ng/mL | 38.9 ± 2.7 | 120.8 ± 4.5 |
Data from a study where PC12 cells were treated with conditioned medium from 1321N1 astrocytoma cells incubated with Erinacine C[2].
It is noteworthy that this compound is considered a biosynthetic precursor to other erinacines, including Erinacine A and B[3][4]. This suggests its fundamental role within the metabolic cascade of these neuroactive compounds.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
PC12 Cell Neurite Outgrowth Assay
This assay is a standard method for assessing the neurotrophic activity of compounds.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^5 cells/well.
-
Treatment: After 24 hours, the medium is replaced with a low-serum medium. The test compounds (e.g., this compound) are then added at various concentrations. A positive control (e.g., NGF at 50 ng/mL) and a negative control (vehicle) are also included.
-
Incubation: The cells are incubated for 48-72 hours to allow for differentiation and neurite extension.
-
Analysis: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 100 cells per well under a phase-contrast microscope. The length of the longest neurite for each differentiated cell can also be measured using imaging software.
Nerve Growth Factor (NGF) ELISA
This immunoassay is used to quantify the concentration of NGF in cell culture supernatants.
-
Sample Collection: After treating astroglial cells with the test compounds for a specified period, the cell culture supernatant is collected.
-
Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected culture supernatants and a series of NGF standards are added to the wells and incubated.
-
Detection: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of NGF in the samples is then calculated by comparing their absorbance to the standard curve.
Signaling Pathways
The neurotrophic effects of cyathane diterpenoids are mediated through the activation of specific intracellular signaling pathways.
Erinacine C-Mediated Neurotrophic Signaling
Experimental evidence suggests that the neurotrophic activity induced by Erinacine C in astrocytic cells leads to the differentiation of PC12 cells via the TrkA receptor and its downstream signaling cascades, including the PLCγ, PI3K, and MAPK/ERK pathways[2].
General Experimental Workflow for Assessing Neurotrophic Compounds
The overall process for evaluating the neurotrophic potential of a compound like this compound involves a series of in vitro experiments.
Conclusion
The available evidence strongly suggests that cyathane diterpenoids, including this compound, are a promising class of compounds for the development of neuroprotective and neurotrophic therapies. While direct head-to-head comparative data for this compound against a wide range of other erinacines is still emerging, its role as a key precursor and its demonstrated ability to promote neurite outgrowth highlight its significance. The quantitative data presented in this guide, along with the detailed experimental protocols and signaling pathway diagrams, provide a valuable resource for researchers in the field. Further studies employing standardized assays to directly compare the potency of this compound with other cyathane diterpenoids will be crucial for elucidating the full therapeutic potential of this fascinating class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Two New Cyathane Diterpenoids from Mycelial Cultures of the Medicinal Mushroom Hericium erinaceus and the Rare Species, Hericium flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Erinacine P's Central Role in Erinacine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the pivotal role of erinacine P as a key intermediate in the biosynthesis of other erinacines, a class of cyathane diterpenoids with significant neurotrophic activities. By examining isotopic labeling studies, gene expression analysis, and heterologous production systems, this document aims to offer an objective overview for researchers in natural product biosynthesis and drug development.
Executive Summary
Erinacines, primarily isolated from the mycelia of Hericium erinaceus, have garnered substantial interest for their potential to stimulate nerve growth factor (NGF) synthesis. Understanding their biosynthetic pathway is crucial for optimizing production and exploring the synthesis of novel analogues. Extensive research has identified this compound as a central precursor to other bioactive erinacines, including erinacine A, B, and C. This guide presents the key experimental evidence that substantiates this claim, offering a comparative analysis of production yields and pathway flux under various conditions.
Comparative Data on Erinacine Production
The following tables summarize quantitative data from studies investigating erinacine biosynthesis, highlighting the productivity of different Hericium strains and the yields from engineered microbial systems.
Table 1: Erinacine Production in Different Hericium Strains and Culture Conditions
| Hericium Strain/Species | Culture Condition | Erinacine A (mg/L) | Erinacine C (mg/L) | This compound (nmol/L) | Reference |
| H. erinaceus (DAOMC 251029) | Submerged culture | - | - | 3450 ± 361 | [1] |
| H. coralloides (DAOMC 251017) | Submerged culture | - | - | - | [1] |
| H. americanum (DAOMC 21467) | Submerged culture + Polysorbate 80 | No significant effect | Reduced by 83-95% | Reduced by 83-95% | [1] |
| H. erinaceus | Solid-state cultivation (corn kernel) | 165.36 (mg/g cell dry weight) | - | - | [2] |
| H. erinaceus | Complex liquid media | - | Significantly higher | - | [3][4] |
| H. erinaceus | Minimal liquid media | - | Lower | Higher erinacine Q | [3][4] |
Table 2: Production of Erinacines in Engineered Saccharomyces cerevisiae
| Engineered Strain | Precursor Fed | Product | Titer (mg/L) | Reference |
| SC-GI | - | C-14 hydroxylated product (8) | 79.3 | [5] |
| SC-GIC | - | Product 9 | 112.1 | [5] |
| SC-GICA | - | Product 10 | 88.5 | [5] |
| SC-GICAL | - | Product 11 | 82.8 | [5] |
| SC-GICALJ | - | Erinacine Q (6) | 90.9 | [5] |
| SC-GIJ | - | Product 12 | 84.1 | [5] |
| SC-GICJ | - | Product 13 | 100.3 | [5] |
| SC-GICAJ | - | Product 14 | 98.4 | [5] |
Experimental Protocols
Isotopic Labeling and Biotransformation of Erinacine Q to Erinacine C via this compound
This experiment provides direct evidence for the precursor-product relationship in the erinacine biosynthetic pathway.
Objective: To demonstrate the conversion of erinacine Q to erinacine C with this compound as an intermediate using 13C-labeled precursors.
Methodology:
-
Preparation of [1′-13C]this compound:
-
Cultivate Hericium erinaceus YB4-6237 in a liquid medium.
-
Feed the culture with [1-13C]-D-glucose.
-
Extract and purify [1′-13C]this compound from the mycelia.
-
-
Chemical Derivation of [1′-13C]erinacine Q:
-
Chemically reduce the formyl group of the purified [1′-13C]this compound to a hydroxymethyl group to obtain [1′-13C]erinacine Q.
-
-
Feeding Experiment:
-
Introduce the chemically derived [1′-13C]erinacine Q into a fresh liquid culture of H. erinaceus.
-
-
Analysis:
Expected Outcome: The NMR spectra will show enrichment of the 13C signal at the C-1′ position of both this compound and erinacine C, confirming the biosynthetic conversion.
Heterologous Expression of Erinacine Biosynthetic Genes in Saccharomyces cerevisiae
This approach validates the function of individual genes in the biosynthetic pathway and allows for the production of specific erinacines.
Objective: To reconstitute the early steps of the erinacine biosynthetic pathway in a yeast host to produce erinacine Q.
Methodology:
-
Gene Identification and Cloning:
-
Identify the genes responsible for erinacine biosynthesis in H. erinaceus, including eriG (terpene synthase), eriI, eriC, eriA (P450 hydroxylases), and eriJ (glycosyltransferase).
-
Clone these genes into yeast expression vectors.
-
-
Yeast Transformation:
-
Transform Saccharomyces cerevisiae strains, engineered for high geranylgeranyl pyrophosphate (GGPP) production, with the expression vectors containing the eri genes.
-
-
Cultivation and Metabolite Extraction:
-
Culture the engineered yeast strains under appropriate conditions.
-
Extract the metabolites from the culture broth.
-
-
Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the produced erinacines.[5]
-
Expected Outcome: The engineered yeast strains will produce various hydroxylated cyathane diterpenoids, and the strain expressing the full set of genes (SC-GICALJ) will produce erinacine Q.[5]
Visualizing the Biosynthetic Pathway and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Proposed biosynthetic pathway of erinacines highlighting this compound.
Caption: Workflow for isotopic labeling to trace erinacine biosynthesis.
Caption: Logic of heterologous expression for biosynthetic pathway validation.
Conclusion
The collective evidence from isotopic labeling, gene function analysis through heterologous expression, and metabolite profiling across different strains and conditions strongly supports the role of this compound as a crucial intermediate in the biosynthesis of other key erinacines. While a distinct alternative pathway has not been identified, the presented data highlights the variability in the efficiency of converting this compound to downstream products. This suggests that the regulation of the enzymes acting on this compound is a critical control point in determining the final erinacine profile of a given Hericium strain. For drug development professionals, understanding and manipulating these enzymatic steps could pave the way for the targeted production of specific, highly active erinacine compounds. Future research should focus on the detailed characterization of the enzymes that utilize this compound as a substrate to further unlock the potential of these neurotrophic natural products.
References
- 1. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to erinacine C in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Erinacine P and Erinacine A on Neuronal Cells: A Transcriptomic Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neurotrophic compounds is paramount. Erinacines, a class of cyathane diterpenoids isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane), have garnered significant attention for their potential in promoting neuronal health. This guide provides a comparative overview of the transcriptomic and cellular effects of two such compounds, Erinacine P and Erinacine A, on neuronal cells, supported by available experimental data.
While direct comparative transcriptomic studies using techniques like RNA sequencing (RNA-seq) on neuronal cells treated with both this compound and Erinacine A are not yet available in the public domain, a comparative analysis can be constructed from existing studies on their individual effects and mechanisms of action. This guide synthesizes the current understanding of how these two molecules influence neuronal gene expression and signaling pathways.
Summary of Effects and Mechanisms
Erinacine A has been more extensively studied and is primarily recognized for its role in stimulating Nerve Growth Factor (NGF) synthesis, albeit indirectly through glial cells. In contrast, the available information on this compound is limited, with current research pointing towards a direct effect on promoting neurite outgrowth.
| Feature | This compound | Erinacine A |
| Primary Mechanism | Direct promotion of neurite outgrowth in neuronal cells (PC12)[1] | Primarily stimulates Nerve Growth Factor (NGF) synthesis in astrocytes, which then acts on neurons[2][3]. Potentiates NGF-induced neurite outgrowth in neuronal cells[4]. |
| Direct Neuronal Effect | Induces neurite outgrowth[1]. | Can be protective against neuronal cell death in the absence of NGF[4]. |
| Signaling Pathways | Specific signaling pathways are not well-elucidated. | NGF-induced neurogenesis is mediated by the TrkA receptor and is dependent on the ERK1/2 pathway[4]. Also implicated in inhibiting NF-κB and AKT signaling pathways[4][5]. May activate the Nrf2 antioxidant response pathway[6][7]. |
| Transcriptomic Data | No publicly available transcriptomic data (e.g., RNA-seq) for neuronal cells. | No publicly available, full transcriptomic dataset for direct treatment of neuronal cells. Gene expression studies often rely on qPCR for specific target genes. |
| Precursor Status | Considered a parental precursor for other erinacines[1]. | Not described as a primary precursor for other erinacines. |
Note: The table above is a synthesis of findings from multiple studies and highlights the current gaps in research, particularly concerning this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the available literature for key experiments related to the study of erinacines.
Neuronal Cell Culture and Treatment
-
Cell Lines: PC12 cells, a rat pheochromocytoma cell line, are frequently used as a model for neuronal differentiation and neurite outgrowth studies[1][4]. Primary cortical neurons from rodents are also utilized for more physiologically relevant investigations[4].
-
Culture Conditions: Cells are typically maintained in appropriate growth media (e.g., DMEM for PC12 cells) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Erinacine Treatment: Erinacines are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and added to the cell culture medium at various concentrations. Control groups are treated with the vehicle (DMSO) alone. The incubation period can range from hours to several days depending on the experimental endpoint[2].
RNA Sequencing (RNA-seq) Analysis (as performed for Erinacine S)
While no RNA-seq data is available for this compound or A on neuronal cells, the protocol used for Erinacine S provides a relevant methodology.
-
Cell Culture and Treatment: Dissociated cortical neurons are plated and treated with the erinacine compound or DMSO control for specified time points (e.g., 16 and 48 hours)[2].
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA purification kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as the Illumina NovaSeq[8].
-
Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the treatment[2].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Erinacine A and a general workflow for transcriptomic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation [mdpi.com]
- 8. GSE208121 - Erinacine S from Hericium erinaceus Mycelium Promotes Neuronal Regeneration by Inducing Neurosteroids Accumulation | Gemma [gemma.msl.ubc.ca]
Safety Operating Guide
Proper Disposal and Handling of Erinacine P: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, operational, and disposal protocols for Erinacine P, a diterpenoid isolated from the mycelium of Hericium erinaceus. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of this compound and safety data from closely related erinacine compounds, such as Erinacine A and B. It is imperative to handle this compound with care, adhering to standard laboratory safety practices.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C27H40O8 |
| Molecular Weight | 492.6 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Soluble in organic solvents such as ethyl acetate and methanol/chloroform mixtures. |
Health and Safety Information
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.
Experimental Protocols: Handling and Preparation of this compound
The following is a generalized protocol for the handling and preparation of this compound solutions, based on common laboratory practices for similar natural products.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., ethyl acetate, chloroform, methanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of contaminants.
-
Weighing: Carefully weigh the desired amount of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of the chosen solvent and swirl gently to dissolve the solid completely.
-
Dilution: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the prepared solution in a tightly sealed, properly labeled container in a cool and dark place.
Disposal Procedures
Proper disposal of this compound and its contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Waste Categorization:
-
Unused this compound: Treat as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused product and contaminated materials, in a designated, clearly labeled, and sealed waste container.
-
Waste Manifest: Accurately label the waste container with the contents ("this compound waste"), concentration (if applicable), and hazard warnings (if known).
-
Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agents.
Signaling Pathways and Experimental Workflows
Erinacines, including this compound, are known for their potential neurotrophic effects.[4] While the specific signaling pathway for this compound is a subject of ongoing research, the general workflow for investigating its bioactivity is well-established.
References
- 1. This compound | C27H40O8 | CID 15886639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. extracthome.pl [extracthome.pl]
- 4. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Erinacine P
Personal Protective Equipment (PPE) at a Glance
A comprehensive approach to personal protection is crucial when handling any chemical, including Erinacine P. The following table summarizes the recommended PPE to mitigate potential exposure risks.
| PPE Category | Equipment | Purpose | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. | Must be worn at all times in the laboratory. Goggles are recommended when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. | Select gloves that are resistant to the solvent being used if this compound is in solution. Inspect gloves for any signs of damage before use and change them frequently. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. | Should be fully buttoned. Consider a chemically resistant apron for procedures with a higher risk of splashing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Protects against inhalation of airborne particles. | If there is a potential for aerosolization or if working with larger quantities, a fit-tested N95 respirator or higher is recommended. Always work in a certified chemical fume hood when handling powders or volatile solutions. |
Safe Handling Workflow
Adhering to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of your experiment. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an accidental exposure, a swift and informed response is critical. The following flowchart details the immediate steps to be taken.
Caption: Emergency response plan for this compound exposure.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials. While specific incompatibilities for this compound are unknown, it is prudent to store it separately from strong oxidizing agents, acids, and bases.
Spill Management:
-
In the case of a small spill of solid this compound, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ensure the spill area is well-ventilated and decontaminate the surface with an appropriate solvent.
Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with your institution's and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
While it is not explicitly listed as a P-listed acutely toxic hazardous waste, it is recommended to handle and dispose of it with a high degree of caution due to the lack of comprehensive safety data.
Disclaimer: This guide is intended to provide general safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always consult the Safety Data Sheet (SDS) for any chemicals, including solvents, used in your procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
